BAY885
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-amino-4-(trifluoromethoxy)phenyl]-[4-[7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N7O2/c1-33-8-10-34(11-9-33)17-12-21-23(30-14-17)22(32-15-31-21)16-4-6-35(7-5-16)24(36)19-3-2-18(13-20(19)29)37-25(26,27)28/h2-3,12-16H,4-11,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURFIGBRGWPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BAY-885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-885 is a novel and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2] Emerging research has highlighted the therapeutic potential of targeting the MEK5/ERK5 signaling axis, which is implicated in various cellular processes such as proliferation, differentiation, and apoptosis, and is often dysregulated in cancer.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of BAY-885, with a focus on its effects in breast cancer models. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Inhibition of the MEK5/ERK5 Pathway
The primary mechanism of action of BAY-885 is the potent and selective inhibition of ERK5 kinase activity.[2][5] The MEK5/ERK5 signaling cascade is a key pathway in cellular signal transduction.[2] In cancer, particularly breast cancer, the MEK5/ERK5 axis has been shown to promote tumorigenesis.[3][4][6] BAY-885 treatment has been demonstrated to effectively replicate the effects of ERK5 genetic depletion, underscoring its specificity.[3][6]
Signaling Pathway
The binding of BAY-885 to ERK5 inhibits its kinase activity, preventing the phosphorylation of downstream substrates. This disruption of the MEK5/ERK5 signaling pathway triggers a cascade of events culminating in apoptosis in cancer cells. A key consequence of ERK5 inhibition by BAY-885 is the induction of endoplasmic reticulum (ER) stress.[3][4][6] This, in turn, modulates the expression of key apoptosis-regulating proteins, specifically leading to the downregulation of Myeloid cell leukemia-1 (Mcl-1) and the upregulation of Bim.[4][6] The altered balance between these pro- and anti-apoptotic proteins ultimately commits the cancer cell to undergo programmed cell death.
References
- 1. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
The Cellular Target of BAY885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY885 is a potent and highly selective small-molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7). This technical guide delineates the cellular target of this compound, its mechanism of action, and its downstream signaling effects, with a particular focus on its activity in breast cancer models. Quantitative data on its potency and selectivity are presented, alongside detailed methodologies for key experimental procedures. Furthermore, this guide elucidates the paradoxical activation of ERK5's transcriptional activity by this compound, a critical consideration for its use as a chemical probe and potential therapeutic agent.
Introduction
The Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK5 cascade, a distinct MAPK pathway, has emerged as a significant contributor to tumorigenesis and therapeutic resistance in various cancers.[1] this compound was developed as a chemical probe to investigate the physiological and pathological roles of ERK5. This guide provides an in-depth overview of the cellular and molecular interactions of this compound.
The Primary Cellular Target: ERK5 (MAPK7)
The direct cellular target of this compound is Extracellular signal-regulated kinase 5 (ERK5) .[2][3][4] this compound binds to the ATP-binding pocket of the ERK5 kinase domain, thereby inhibiting its phosphotransferase activity.[5]
Quantitative Potency and Selectivity
This compound exhibits high potency for ERK5 and remarkable selectivity against other kinases, making it a valuable tool for dissecting ERK5-specific signaling pathways.
| Parameter | Value | Assay Type | Reference |
| IC50 (ERK5) | 35 nM | Biochemical Kinase Assay | [3] |
| IC50 (ERK5) | 40 nM | Enzymatic Assay | [4] |
| IC50 (SN12C-MEF2-luc) | 115 nM | Cellular Reporter Assay | [4][5] |
| IC90 (SN12C-MEF2-luc) | 691 nM | Cellular Reporter Assay | [5] |
| Selectivity | >20% inhibition of only 3 out of 358 kinases (rFer, hEphB3, hEphA5) at 1 µM | Kinase Panel Screen (Eurofins) | [5] |
Table 1: In vitro and cellular potency and selectivity of this compound.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| MCF-7 | Breast Cancer | 3.84 µM | [6] |
| MDA-MB-231 | Breast Cancer | 30.91 µM | [6] |
| MCF10A | Non-tumorigenic Breast Epithelial | > 100 µM | [6] |
Table 2: Anti-proliferative activity of this compound in breast cancer cell lines.
Mechanism of Action
Kinase Inhibition
This compound acts as a type I ATP-competitive inhibitor, binding to the active conformation of the ERK5 kinase domain. The interaction is stabilized by hydrogen bonds between the quinazoline core of this compound and the hinge region of the ERK5 ATP-binding site.[5] The binding mode of a similar inhibitor has been elucidated by X-ray crystallography (PDB accession code: 6HKN).[5]
Paradoxical Transcriptional Activation
A crucial and complex aspect of this compound's mechanism of action is the paradoxical activation of ERK5's transcriptional activity .[1][2][7] While inhibiting the kinase function, the binding of this compound to the ERK5 kinase domain induces a conformational change.[2][3] This change is believed to expose the nuclear localization signal (NLS) within the C-terminal region of ERK5, promoting its translocation to the nucleus.[1][2][3] In the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can then interact with transcription factors, such as MEF2, to drive gene expression, independent of its kinase activity.[1][2]
Caption: Paradoxical activation of ERK5 transcriptional activity by this compound.
Downstream Signaling Pathway in Breast Cancer
In breast cancer cells, this compound-mediated inhibition of ERK5 kinase activity leads to the induction of apoptosis through the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway .[6]
-
ERK5 Inhibition : this compound inhibits the kinase activity of ERK5.
-
Induction of ER Stress : Inhibition of ERK5 leads to the activation of the ER stress response, characterized by the upregulation of p-PERK, ATF4, and CHOP.[6]
-
Regulation of Apoptotic Proteins : Activated ER stress results in the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[6]
-
Apoptosis : The shift in the balance of pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to caspase-3 cleavage and programmed cell death.[6]
Caption: Downstream signaling pathway of this compound in breast cancer cells.
Experimental Protocols
The following are overviews of key experimental methodologies used to characterize the cellular target and effects of this compound.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels following this compound treatment.
Protocol Overview:
-
Cell Culture and Treatment: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured to 70-80% confluency and treated with various concentrations of this compound for specified durations.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Caption: Experimental workflow for Western blot analysis.
RNA Sequencing (RNA-Seq)
RNA-Seq is employed to analyze global changes in gene expression in response to this compound treatment.
Protocol Overview:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed.
-
Library Preparation: An mRNA-sequencing library is prepared. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. Kits such as the Illumina TruSeq Stranded mRNA Library Prep Kit are commonly used.[10]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference human genome (e.g., GRCh38).
-
Quantification: Gene expression levels are quantified (e.g., as FPKM or TPM).
-
Differential Gene Expression Analysis: Differentially expressed genes between this compound-treated and control samples are identified.
-
Pathway and Gene Ontology Analysis: Enrichment analysis is performed to identify biological pathways and functions affected by this compound.[11]
-
Cell Viability Assay
These assays are used to determine the effect of this compound on cell proliferation and cytotoxicity.
Protocol Overview (MTT/CCK-8 Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours.[7]
-
Signal Measurement: For MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Conclusion
This compound is a potent and selective inhibitor of the ERK5 kinase, a key player in cancer cell signaling. Its primary cellular target is unequivocally ERK5. While it effectively inhibits the kinase activity of ERK5, leading to apoptosis in breast cancer cells via the ER stress pathway, its paradoxical activation of ERK5's transcriptional function presents a complex mechanism of action that researchers and drug developers must consider. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation of this compound as a chemical probe and for the exploration of ERK5 as a therapeutic target in oncology and other diseases.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Erk5 (D3I5V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. RNA Sequencing-Based Single Sample Predictors of Molecular Subtype and Risk of Recurrence for Clinical Assessment of Early-Stage Breast Cancer - Mendeley Data [data.mendeley.com]
- 11. Integrative bioinformatics and RNA sequencing based methodology results in the exploration of breast invasive carcinoma biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
BAY885: A Potent and Selective ERK5 Inhibitor in the MAPK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of these pathways is a hallmark of many human cancers, making their components attractive targets for therapeutic intervention. The MEK5/ERK5 axis represents a less-explored branch of the MAPK cascade that has been implicated in promoting tumorigenesis, particularly in breast cancer. BAY885 has emerged as a novel, potent, and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7. This technical guide provides a comprehensive overview of the role of this compound in the MAPK signaling pathway, its mechanism of action, and its potential as an anti-cancer agent, with a focus on breast cancer.
The MEK5/ERK5 Signaling Pathway and the Role of this compound
The MEK5/ERK5 pathway is a distinct signaling cascade within the MAPK network. It is typically activated by growth factors and cellular stress, leading to the sequential activation of Mitogen-activated protein kinase Kinase 5 (MEK5) and its downstream target, ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and activates various transcription factors, ultimately regulating gene expression programs involved in cell survival and proliferation. In several cancers, including breast cancer, the MEK5/ERK5 axis is often overexpressed and constitutively active, contributing to tumor growth and poor prognosis[1].
This compound is a small molecule inhibitor that specifically targets the kinase activity of ERK5. By binding to the ATP-binding pocket of ERK5, this compound prevents its phosphorylation and subsequent activation of downstream substrates. This inhibition effectively recapitulates the effects of genetic depletion of ERK5, making it a valuable tool for studying the biological functions of this kinase and a promising candidate for therapeutic development[1].
Signaling Pathway Diagram
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound
The potency and selectivity of a kinase inhibitor are critical parameters for its development as a therapeutic agent. This compound has demonstrated high potency against ERK5 and favorable selectivity across the kinome.
| Parameter | Value | Assay Type | Reference |
| ERK5 IC50 | 35 nM | Biochemical Kinase Assay | N/A |
| ERK5 IC50 | 40 nM | Enzymatic Activity Assay | [2] |
| MEF2 Transcriptional Activity IC50 | 115 nM | SN12C-MEF2-luc Reporter Assay | [2] |
| MEF2 Transcriptional Activity IC90 | 691 nM | SN12C-MEF2-luc Reporter Assay | [2] |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 3.84 | [1] |
| MDA-MB-231 | Breast Cancer | 30.91 | [1] |
| MCF10A | Normal Breast Epithelial | > 100 | [1] |
Kinase Selectivity: this compound was profiled against a panel of 357 kinases and demonstrated high selectivity. At a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEphA5) were inhibited by more than 20%[3]. This high degree of selectivity minimizes the potential for off-target effects.
Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum Stress
In breast cancer cells, this compound has been shown to induce apoptosis through a mechanism involving the activation of endoplasmic reticulum (ER) stress. Inhibition of ERK5 by this compound leads to the upregulation of pro-apoptotic proteins such as Bim and the downregulation of the anti-apoptotic protein Mcl-1. This shift in the balance of pro- and anti-apoptotic proteins is a direct consequence of ER stress activation, characterized by the increased expression of p-PERK, ATF4, and CHOP[1].
Logical Flow of this compound's Apoptotic Mechanism
Caption: Mechanism of this compound-induced apoptosis in breast cancer cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study investigating the effects of this compound on breast cancer cell lines[1].
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) and normal breast epithelial cells (MCF10A) into 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24 to 48 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This is a general protocol for assessing protein expression changes induced by this compound.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK5, total ERK5, cleaved caspase-3, Mcl-1, Bim, p-PERK, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blot
Caption: A generalized workflow for Western Blot analysis.
In Vivo Xenograft Study
The following is a general protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model. Specific parameters such as cell number, mouse strain, and dosing regimen may require optimization.
-
Cell Preparation: Harvest breast cancer cells (e.g., MCF-7) during their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated in an appropriate vehicle) or the vehicle control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).
Preclinical and Clinical Status
The available literature primarily focuses on the preclinical evaluation of this compound. Studies have demonstrated its efficacy in in vitro models of breast cancer[1]. While the anti-tumor effects of this compound have been suggested to be worthy of investigation in xenograft mouse models, detailed in vivo efficacy data for this compound is not extensively reported in the currently available public literature. There is no evidence from the search results to suggest that this compound has entered clinical trials. Therefore, this compound is currently considered a preclinical investigational compound.
Conclusion
This compound is a potent and highly selective inhibitor of ERK5, a key component of the MAPK signaling pathway. Its ability to induce apoptosis in breast cancer cells through the activation of ER stress highlights a novel mechanism of action and underscores the therapeutic potential of targeting the MEK5/ERK5 axis. The data presented in this technical guide, including its inhibitory concentrations, selectivity profile, and detailed mechanism, provide a solid foundation for further preclinical and potentially clinical investigation of this compound as a targeted therapy for breast cancer and other malignancies driven by aberrant ERK5 signaling. Further in vivo studies are warranted to fully elucidate its anti-tumor efficacy and safety profile.
References
Investigating ERK5 Function with BAY885: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is increasingly recognized for its critical role in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3][4] Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its upregulation is often associated with advanced stage, metastasis, and poor overall survival.[5] This has positioned ERK5 as a compelling therapeutic target for the development of novel anti-cancer agents.[3][6]
BAY885 has emerged as a potent and highly selective small-molecule inhibitor of ERK5.[7][8] Unlike some other ERK5 inhibitors that have failed to fully replicate the effects of genetic knockdown, this compound treatment has been shown to effectively mimic ERK5 depletion in cancer cells.[7][9] This technical guide provides an in-depth overview of the function of ERK5, the mechanism of action of this compound, and detailed protocols for investigating the ERK5-BAY885 interaction in a research setting.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered system initiated by various extracellular stimuli, including growth factors (e.g., EGF, NGF) and cellular stressors.[10] These stimuli lead to the activation of Mitogen-activated protein kinase kinase kinase 2 or 3 (MEKK2/3), which in turn phosphorylate and activate MAP kinase kinase 5 (MEK5).[1][2] Activated MEK5 then specifically phosphorylates the T-E-Y motif within the activation loop of the ERK5 kinase domain, leading to its activation.[1][2]
Activated ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[1][2] Upon activation, ERK5 can translocate to the nucleus and regulate gene expression through two primary mechanisms:
-
Direct Substrate Phosphorylation: ERK5 can directly phosphorylate a variety of nuclear and cytosolic proteins, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Myc, and members of the activator protein 1 (AP-1) family (c-Fos, Fra-1).[5][10]
-
Transcriptional Co-activation: The C-terminal TAD of ERK5 can function as a transcriptional co-activator, further enhancing the activity of transcription factors it interacts with.[11]
Key cellular processes regulated by the ERK5 pathway include cell cycle progression, particularly the G1/S transition, through the upregulation of cyclin D1 and suppression of the CDK inhibitor p21.[3][5] It also plays a significant role in promoting cell survival by inhibiting apoptosis and regulating cell migration and invasion.[4][5]
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Is a Novel Type of Mitogen-Activated Protein Kinase Containing a Transcriptional Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | ERK | TargetMol [targetmol.com]
- 8. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ERK5 activation of MEF2-mediated gene expression plays a critical role in BDNF-promoted survival of developing but not mature cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
BAY885: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY885 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the extracellular signal-regulated kinase 5 (ERK5) signaling pathway.[1][2] The MEK5/ERK5 signaling cascade has been implicated in various cellular processes crucial for tumorigenesis, including proliferation, survival, and differentiation.[1][2] Consequently, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology. This guide provides an in-depth overview of this compound's application in cancer cell line studies, summarizing its mechanism of action, effects on various cell lines, and detailed protocols for relevant experimental procedures.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the kinase activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream target, ERK5.[1][2] This disruption of the MEK5/ERK5 signaling axis triggers a cascade of events within cancer cells, leading to apoptosis (programmed cell death). Studies have shown that this compound-induced apoptosis is mediated through the induction of endoplasmic reticulum (ER) stress and the subsequent regulation of key apoptosis-related proteins, namely the downregulation of myeloid cell leukemia-1 (Mcl-1) and the upregulation of Bim.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for studying its effects on cancer cell lines.
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 3.84 | [1] |
| MDA-MB-231 | Breast Cancer | 30.91 | [1] |
| Hs578T | Breast Cancer | Not explicitly stated, but inhibited viability | [1] |
| MDA-MB-453 | Breast Cancer | Not explicitly stated, but inhibited viability | [1] |
| MCF10A | Normal Mammary Epithelial | > 100 | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of CCK-8 solution to each well.[1]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using this compound. Include an untreated control group.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the this compound-induced signaling pathway (e.g., p-ERK5, Mcl-1, Bim, Cleaved Caspase-3).
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a valuable tool for studying the role of the MEK5/ERK5 signaling pathway in cancer. Its ability to induce apoptosis in various cancer cell lines, particularly through the induction of ER stress, highlights its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful studies investigating the anti-cancer effects of this compound. Further research is warranted to explore its efficacy in a broader range of cancer types and to elucidate the full spectrum of its molecular mechanisms.
References
Understanding the selectivity profile of BAY885
An In-depth Technical Guide to the Selectivity Profile of BAY885
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and cellular effects of a chemical probe is paramount. This compound has been identified as a potent and highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Selectivity Profile of this compound
This compound was developed as a tool compound to investigate the therapeutic potential of ERK5 inhibition in cancer.[1][2] It demonstrates high potency for its primary target and remarkable selectivity across the human kinome.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through both enzymatic and cellular assays. The compound effectively inhibits the kinase activity of ERK5 and its downstream transcriptional functions, with minimal impact on other kinases at relevant concentrations.
| Target/Assay | IC50 Value | Notes |
| Enzymatic Assay | ||
| ERK5 (MAPK7) | 40 nM | Determined via a high-throughput TR-FRET based kinase inhibition assay.[2] |
| Cellular Assays | ||
| MEF2 Transcriptional Activity (EGF-stimulated) | 115 nM | Measured in an SN12C-MEF2-luc reporter cell line, indicating potent inhibition of the ERK5 signaling pathway within a cellular context.[2][3] |
| MEF2 Transcriptional Activity (EGF-stimulated) | IC90 = 691 nM | The concentration required to inhibit 90% of MEF2 transcriptional activity.[2][3] |
| Constitutive Luciferase Expression | > 50 µM | Assayed in an SN12C-CMV-luc reporter cell line to exclude non-specific effects on general transcription or translation machinery.[2] |
| Kinome Selectivity | ||
| Kinase Panel Screen (357 kinases) | > 1 µM (for most) | In a broad kinase panel, at a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEph5A) showed inhibition greater than 20%.[3] |
| BRD4 (Bromodomain-containing protein 4) | No significant binding | Tested up to 20 µM, showing a lack of off-target activity on this common target for other kinase inhibitors.[3][4] |
Modulated Signaling Pathways
This compound primarily targets the MEK5/ERK5 signaling axis, a key pathway in cellular processes such as proliferation and survival.[5][6] In cancer cells, particularly breast cancer, inhibition of ERK5 by this compound has been shown to induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.[5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.
The Paradoxical Activation Phenomenon
A critical aspect of this compound's pharmacology is the phenomenon of "paradoxical activation." While it inhibits the kinase activity of ERK5, the binding of this compound to the ERK5 kinase domain can induce a conformational change.[7] This change exposes a nuclear localization signal, promoting the translocation of ERK5 to the nucleus and, paradoxically, enhancing its transcriptional activity through its C-terminal transactivation domain.[4][7] This is a crucial consideration, as it means the effects of pharmacological inhibition with this compound may not always replicate the outcomes of genetic ERK5 depletion.[1][4]
Experimental Protocols
The characterization of this compound's selectivity relied on a series of robust biochemical and cell-based assays.
TR-FRET Kinase Inhibition Assay
This high-throughput assay was used for the primary screening and determination of the enzymatic IC50 value.[8]
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium) that binds to a constant part of the substrate and another labeled with an acceptor fluorophore (e.g., ULight) that recognizes the phosphorylated site. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Kinase inhibition is measured as a decrease in the FRET signal.
Methodology:
-
Reaction Setup: In a microplate, the ERK5 enzyme is incubated with a biotinylated substrate peptide, ATP, and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: A solution containing Europium-labeled anti-tag antibody and ULight-labeled anti-phospho-substrate antibody is added.
-
Signal Reading: After another incubation period, the plate is read on a TR-FRET-capable plate reader, measuring the emission signal from the acceptor fluorophore after excitation of the donor.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells (DMSO vehicle) and used to determine the IC50 value.
Cellular MEF2 Reporter Assay
This assay confirms the on-target activity of this compound in a cellular environment by measuring the activity of a downstream transcription factor.[2]
Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of a promoter containing binding sites for the transcription factor MEF2, a known substrate of ERK5. When the MEK5/ERK5 pathway is active, ERK5 phosphorylates and activates MEF2, which then drives luciferase expression. Inhibition of ERK5 by this compound leads to a decrease in the luciferase signal.
Methodology:
-
Cell Plating: SN12C-MEF2-luc reporter cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO vehicle control.
-
Stimulation: The ERK5 pathway is activated by adding a stimulant, such as Epidermal Growth Factor (EGF).
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcription and translation of the luciferase reporter.
-
Lysis and Signal Detection: A luciferase assay reagent (containing luciferin substrate) is added to lyse the cells and catalyze the light-producing reaction.
-
Luminescence Reading: The plate is read on a luminometer to quantify the light output.
-
Data Analysis: Luminescence signals are normalized to controls to calculate the IC50 of transcriptional inhibition.
Cell Viability and Apoptosis Assays
To assess the functional consequences of ERK5 inhibition, standard cell biology assays are employed.[5]
-
Cell Viability (CCK-8 Assay): Breast cancer cells (e.g., MCF7, MDA-MB-231) and normal mammary epithelial cells (MCF10A) are treated with various doses of this compound for 24 hours. The CCK-8 reagent is added, which contains a WST-8 tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The absorbance, proportional to the number of viable cells, is measured with a microplate reader.[5]
-
Apoptosis Detection (Western Blot): Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved caspase-3, a key marker of apoptosis. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.[5]
References
- 1. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
BAY-885 for In Vitro Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of BAY-885 in in vitro kinase assays, focusing on its role as a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). This document outlines the core mechanism of action, presents quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to BAY-885
BAY-885 is a synthetic organic compound that has been identified as a highly potent and selective inhibitor of ERK5 (also known as MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MEK5/ERK5 signaling axis is implicated in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is associated with several cancers.[2][3][4] BAY-885 serves as a critical tool compound for elucidating the specific functions of ERK5 kinase activity in both physiological and pathological contexts.
Mechanism of Action
BAY-885 functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5. This binding prevents the phosphorylation of downstream substrates by ERK5, thereby modulating its signaling cascade. The MEK5/ERK5 pathway is a distinct three-tiered cascade, typically initiated by upstream signals such as growth factors or cellular stress, leading to the activation of MEK5 by MEKK2 or MEKK3. MEK5, in turn, phosphorylates and activates ERK5.[5] Activated ERK5 can then translocate to the nucleus to phosphorylate a variety of transcription factors and other protein targets.
Quantitative Data for BAY-885
The inhibitory activity of BAY-885 has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| Enzymatic Assay | ERK5 | IC50 | 40 nM | [6] |
| Cell-Based Reporter Assay (SN12C-MEF2-luc) | MEF2 Transcriptional Activity | IC50 | 115 nM | [6] |
| Cell Viability Assay (MCF-7 breast cancer cells) | Cell Viability | IC50 | 3.84 µM | [2] |
| Cell Viability Assay (MDA-MB-231 breast cancer cells) | Cell Viability | IC50 | 30.91 µM | [2] |
| Cell Viability Assay (MCF10A normal mammary cells) | Cell Viability | IC50 | > 100 µM | [2] |
Table 1: In Vitro and Cell-Based Activity of BAY-885
To assess the selectivity of BAY-885, it was screened against a large panel of kinases. The results demonstrate a high degree of selectivity for ERK5.
| Screening Panel | Number of Kinases | BAY-885 Concentration | Observations | Reference |
| Eurofins Kinase Panel | 357 | 1 µM | Not specified in detail, but described as "highly selective" | [6] |
Table 2: Kinase Selectivity Profile of BAY-885
Experimental Protocols
This section provides detailed methodologies for key experiments involving BAY-885.
In Vitro ERK5 Kinase Assay (Radiometric)
This protocol is a representative method for determining the in vitro inhibitory activity of BAY-885 against ERK5 using a radiometric assay format.
Materials:
-
Recombinant active ERK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh)
-
BAY-885 (dissolved in DMSO)
-
[γ-³³P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a dilution series of BAY-885 in Kinase Assay Buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, the desired concentration of BAY-885 (or DMSO for control), and recombinant active ERK5 enzyme.
-
Add the substrate, Myelin Basic Protein (MBP), to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BAY-885 relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of BAY-885 on the viability of cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF10A)
-
Appropriate cell culture medium and supplements
-
BAY-885 (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of BAY-885 (and a DMSO control) for the desired duration (e.g., 24 hours).
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control cells and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BAY-885.
Caption: A generalized workflow for an in vitro radiometric kinase assay with BAY-885.
Conclusion
BAY-885 is a valuable research tool for investigating the role of ERK5 in cellular signaling. Its high potency and selectivity, as demonstrated by the quantitative data, make it suitable for specifically probing ERK5 kinase activity in a variety of in vitro and cell-based experimental settings. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for BAY-876 in Breast Cancer Cell Lines
For Research Use Only
Introduction
BAY-876 is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[1] Breast cancer cells, particularly aggressive subtypes like triple-negative breast cancer (TNBC), often exhibit elevated glycolysis and a high dependence on glucose for their proliferation and survival. By blocking GLUT1-mediated glucose transport, BAY-876 disrupts cancer cell metabolism, leading to reduced cell growth and induction of apoptosis. These application notes provide detailed protocols for the use of BAY-876 in breast cancer cell line research.
Mechanism of Action
BAY-876 selectively binds to and inhibits GLUT1, thereby blocking the entry of glucose into the cell. This leads to a cascade of downstream effects, including the inhibition of glycolysis, reduced ATP production, and suppression of the pentose phosphate pathway. The resulting metabolic stress can induce cell cycle arrest and apoptosis. In some contexts, GLUT1 inhibition can also affect the expression and glycosylation of other proteins, such as PD-L1, and modulate the tumor microenvironment.
Data Presentation
In Vitro Efficacy of BAY-876 in Breast Cancer Cell Lines
The following table summarizes the reported efficacy of BAY-876 in inhibiting the proliferation of various breast cancer cell lines.
| Cell Line | Subtype | Assay | IC50 / EC50 (µM) | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative | MTT | > 100 | 72 h | [2] |
| MDA-MB-231 | Triple-Negative | SRB | 20.47 ± 8.89 | 72 h | [2] |
| 4T1 | Murine Triple-Negative | MTT | 0.21 ± 0.02 | 72 h | [2] |
| 4T1 | Murine Triple-Negative | SRB | 0.13 ± 0.04 | 72 h | [2] |
Note: The difference in potency observed between MDA-MB-231 and 4T1 cells may be attributed to their differing basal metabolic rates, with 4T1 cells showing a higher dependence on glucose oxidation.[2]
Experimental Protocols
Reagent Preparation and Storage
a. BAY-876 Stock Solution:
-
Solvent: BAY-876 is soluble in Dimethyl Sulfoxide (DMSO).
-
Preparation: Prepare a 10 mM stock solution by dissolving the appropriate amount of BAY-876 powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 4.96 mg of BAY-876 (MW: 496.4 g/mol ) in 1 ml of DMSO.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
b. Working Solutions:
-
Preparation: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of BAY-876 on the viability of breast cancer cells in a 96-well format.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
BAY-876 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BAY-876 in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µl of the BAY-876 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest BAY-876 concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in breast cancer cells treated with BAY-876 using flow cytometry.
Materials:
-
Breast cancer cells
-
6-well plates
-
BAY-876 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of BAY-876 or vehicle control (DMSO) for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for assessing the effect of BAY-876 on the expression of specific proteins in breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates or larger culture dishes
-
BAY-876 stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against GLUT1, p-AMPK, p-Akt, p-mTOR, HIF-1α, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with BAY-876 as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of BAY-876 Action
Caption: Signaling pathway of BAY-876 in breast cancer cells.
Experimental Workflow for Assessing BAY-876 Efficacy
Caption: General workflow for studying BAY-876 in breast cancer cells.
References
- 1. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY885 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, there are no published studies detailing the in vivo dosage and administration of BAY885 in mice. The anti-tumor effects of this compound have been evaluated in vitro, with recommendations for future investigation in xenograft mouse models[1]. Therefore, the following application notes and protocols are provided as a comprehensive guide for establishing an appropriate dosing regimen and administration route for this compound in a preclinical research setting. These protocols are based on general principles of pharmacology and common practices for small molecule inhibitors in murine models.
Introduction to this compound
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5)[2][3]. The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation and survival, making it a potential therapeutic target in oncology[1][4]. In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells by modulating the endoplasmic reticulum stress pathway[1][4]. While these findings are promising, in vivo evaluation is a critical next step to determine the therapeutic potential of this compound.
Preclinical Development Strategy for this compound in Mice
A systematic approach is necessary to determine the optimal dose, schedule, and administration route for this compound in mice. This typically involves a series of studies including formulation development, pharmacokinetic (PK) analysis, and tolerability/toxicity assessments, leading to an efficacy study in a relevant disease model.
Formulation of this compound for In Vivo Administration
The choice of vehicle for formulating this compound is critical for ensuring its solubility, stability, and bioavailability. A common starting point for small molecule inhibitors is a formulation containing a mixture of solvents and surfactants.
Table 1: Example Formulations for Small Molecule Inhibitors
| Component | Example Concentration | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300/PEG400 | 30-40% | Co-solvent and vehicle |
| Tween 80/Cremophor EL | 5-10% | Surfactant to improve solubility and stability |
| Saline or PBS | 40-60% | Vehicle to adjust final volume and tonicity |
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. It is essential to test the stability and solubility of this compound in the chosen formulation.
Recommended Administration Routes
The route of administration depends on the physicochemical properties of the compound and the desired therapeutic effect. For initial studies with a novel inhibitor like this compound, oral gavage (PO) and intraperitoneal (IP) injection are common choices[5].
-
Oral Gavage (PO): Mimics the intended clinical route for many small molecule drugs and is suitable for daily dosing.
-
Intraperitoneal (IP) Injection: Often results in higher bioavailability compared to oral administration as it bypasses first-pass metabolism in the liver. It is a common route for preclinical efficacy studies[5].
Experimental Protocols
The following protocols outline a suggested workflow for determining the appropriate dosage and administration of this compound in mice.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle solution
-
Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Syringes and gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., 5-7 mice per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro IC50 values, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
Administration: Administer this compound or vehicle daily for 14-28 days via the chosen route (PO or IP).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, and stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not induce more than 10-15% body weight loss and does not cause significant clinical signs of toxicity or mortality.
Table 2: Example MTD Study Design
| Group | Treatment | Dose (mg/kg) | Route | Number of Mice |
| 1 | Vehicle | - | PO/IP | 5 |
| 2 | This compound | 10 | PO/IP | 5 |
| 3 | This compound | 25 | PO/IP | 5 |
| 4 | This compound | 50 | PO/IP | 5 |
| 5 | This compound | 100 | PO/IP | 5 |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
Cannulated mice (for serial blood sampling) or naive mice
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Dose Administration: Administer a single dose of this compound to a cohort of mice (typically at a dose expected to be efficacious and well-tolerated).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
Table 3: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is reached |
| AUC | Total drug exposure over time |
| t1/2 | Time required for the plasma concentration to decrease by half |
| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation (if comparing IV and oral routes) |
Protocol 3: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., a breast cancer cell line responsive to this compound in vitro)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
This compound formulated in vehicle
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize mice into treatment and control groups (typically 8-10 mice per group) based on tumor volume.
-
Treatment Administration: Administer this compound at one or more doses below the MTD, and vehicle to the control group, according to the determined schedule (e.g., daily PO or IP).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Body Weight Monitoring: Record body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if tumors become ulcerated or if signs of excessive toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the vehicle control group.
Table 4: Example Xenograft Study Design
| Group | Treatment | Dose (mg/kg) | Route & Schedule | Number of Mice |
| 1 | Vehicle | - | Daily PO | 10 |
| 2 | This compound | 25 | Daily PO | 10 |
| 3 | This compound | 50 | Daily PO | 10 |
| 4 | Positive Control | (e.g., standard-of-care drug) | TBD | 10 |
Visualizations
Caption: Preclinical development workflow for this compound in mice.
Caption: Simplified MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing BAY-885 Stock Solutions for Preclinical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of BAY-885 stock solutions for use in preclinical research. BAY-885 is a potent and highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and proper storage conditions for BAY-885. Additionally, it summarizes key quantitative data and provides a visual representation of the experimental workflow and the targeted signaling pathway.
Chemical Properties of BAY-885
A clear understanding of the physicochemical properties of BAY-885 is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C25H28F3N7O2 | [1] |
| Molecular Weight | 515.53 g/mol | [1] |
| Appearance | White to beige powder | |
| CAS Number | 2307249-33-6 | [1] |
Solubility of BAY-885
The solubility of BAY-885 in various solvents is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro studies. For in vivo applications, co-solvent systems are often required.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 16.67 mg/mL (32.34 mM) | Sonication is recommended to aid dissolution. | [2] |
| DMSO | 30 mg/mL (58.19 mM) | - | [4] |
| DMSO | 2 mg/mL | Clear solution. | |
| Ethanol | 8 mg/mL (15.51 mM) | - | [4] |
| Water | Insoluble | - | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 mg/mL (3.24 mM) | For in vivo use. Solvents should be added sequentially. | [1] |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline | ≥ 2.5 mg/mL (4.85 mM) | For in vivo use. | [1] |
Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM BAY-885 Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of BAY-885 in DMSO, a common concentration for in vitro cell-based assays.
Materials:
-
BAY-885 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of BAY-885:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 515.53 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 5.1553 mg
-
-
-
Weigh the BAY-885 powder:
-
Carefully weigh out approximately 5.16 mg of BAY-885 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BAY-885 powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3] For optimal stability, store under nitrogen.[1][3]
-
Preparation of Working Solutions
For cell-based experiments, the concentrated DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[2]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a BAY-885 stock solution.
BAY-885 Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
BAY-885 is an ATP site-targeting, potent, and selective inhibitor of ERK5 (also known as MAPK7). It has been shown to induce apoptosis in breast cancer cells by regulating the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway.[5][6]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | ERK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY885-Induced Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY885 is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3][4][5][6] The MEK5/ERK5 signaling pathway has been implicated in promoting tumorigenesis in various cancers, including breast cancer.[1][3][4] this compound has demonstrated potent anti-tumor effects by inducing apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.[1][2][4]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for studying its effects on apoptosis induction in cancer cell lines.
Mechanism of Action
This compound induces apoptosis in cancer cells, particularly in breast cancer, through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2][3][4] The inhibition of ERK5 by this compound leads to a cascade of events culminating in programmed cell death. The key steps in this signaling pathway are:
-
Inhibition of ERK5: this compound selectively inhibits the kinase activity of ERK5.[5][6]
-
Activation of ER Stress: Inhibition of ERK5 triggers ER stress, evidenced by the increased phosphorylation of PERK (p-PERK) and upregulation of ATF4 and CHOP.[1]
-
Modulation of Apoptotic Regulators: The activation of the ER stress pathway leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[1][2][4]
-
Induction of Mitochondrial Apoptosis: The imbalance between pro- and anti-apoptotic proteins triggers the mitochondrial pathway of apoptosis, leading to the cleavage and activation of caspase-3.[1][2]
This mechanism highlights this compound as a potent inducer of apoptosis in cancer cells that are dependent on the MEK5/ERK5 signaling axis for survival.
Data Presentation
Table 1: Effect of this compound on the Viability of Breast Cancer and Normal Breast Epithelial Cells
| Cell Line | Cell Type | Treatment Duration (h) | IC50 (µM) |
| MCF7 | Breast Cancer | 24 | ~10 |
| MDA-MB-231 | Breast Cancer | 24 | ~10 |
| Hs578T | Breast Cancer | 24 | ~15 |
| MDA-MB-453 | Breast Cancer | 24 | ~20 |
| MCF10A | Normal Breast Epithelial | 24 | >100 |
Note: IC50 values are approximate and based on dose-response curves showing that this compound inhibits the viability of breast cancer cells in a dose-dependent manner, while having minimal effect on normal breast epithelial cells.[1]
Table 2: Effect of this compound on the Expression of Key Apoptosis-Related Proteins in Breast Cancer Cells (MCF-7 and MDA-MB-231)
| Protein | Function | This compound Treatment (10 µM, 24h) |
| p-ERK5 | Active form of ERK5 | Decreased |
| p-PERK | ER Stress Marker | Increased |
| ATF4 | ER Stress Marker | Increased |
| CHOP | ER Stress Marker | Increased |
| Mcl-1 | Anti-apoptotic | Decreased |
| Bim | Pro-apoptotic | Increased |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased |
Note: Changes in protein expression are qualitative and based on western blot analysis described in the literature.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF10A)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the this compound-induced apoptotic pathway.
Materials:
-
Cancer cells treated with this compound as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-p-PERK, anti-PERK, anti-ATF4, anti-CHOP, anti-Mcl-1, anti-Bim, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound Signaling Pathway for Apoptosis Induction.
Caption: Experimental Workflow for Studying this compound-Induced Apoptosis.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: BAY885 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY885 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The MEK5/ERK5 pathway is implicated in promoting tumorigenesis, and its inhibition presents a promising strategy in cancer therapy.[1][2][3] Preclinical studies have demonstrated that this compound induces apoptosis in cancer cells and can act synergistically with conventional chemotherapeutic agents.[1] This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies, based on available preclinical data.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by specifically inhibiting ERK5.[1] This inhibition triggers endoplasmic reticulum (ER) stress, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[1][2] This orchestrated response ultimately culminates in the induction of apoptosis via the mitochondrial pathway.[1] Studies have shown that this compound can effectively replicate the effects of ERK5 genetic depletion in breast cancer cells.[1][2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
This compound in Combination with Chemotherapy
Preclinical evidence strongly suggests a synergistic effect between this compound and various chemotherapeutic agents in breast cancer cells.[1] This combination has been shown to enhance apoptosis compared to monotherapy.[1]
Quantitative Data Summary
| Combination Agent | Cancer Type | Effect | Reference |
| Epirubicin | Breast Cancer | Enhanced Apoptosis | [1] |
| Doxorubicin | Breast Cancer | Enhanced Apoptosis | [1] |
| Trastuzumab | Breast Cancer | Enhanced Apoptosis | [1] |
| Paclitaxel | Breast Cancer | Enhanced Apoptosis | [1] |
Experimental Protocol: In Vitro Synergy Assessment
This protocol outlines a method to assess the synergistic effects of this compound and a chemotherapeutic agent on cancer cell viability.
1. Cell Culture:
- Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Drug Preparation:
- Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of each drug in the cell culture medium.
3. Cell Viability Assay (MTS/MTT Assay):
- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or the combination of both for 24-72 hours. Include a vehicle control (e.g., DMSO).
- After the treatment period, add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
- Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Experimental Workflow for In Vitro Synergy
Caption: Workflow for in vitro synergy studies.
Potential Applications: this compound in Combination with Radiotherapy and Immunotherapy
While direct preclinical or clinical data for this compound in combination with radiotherapy or immunotherapy is not yet available, the known mechanism of action of ERK5 inhibitors provides a strong rationale for such investigations.
Combination with Radiotherapy
Rationale: The MEK/ERK pathway is known to be involved in cellular responses to radiation-induced DNA damage. Inhibiting this pathway could potentially sensitize cancer cells to the cytotoxic effects of radiation.
Proposed Experimental Approach:
-
In Vitro: Treat cancer cells with this compound prior to or concurrently with irradiation and assess cell survival using clonogenic assays.
-
In Vivo: In tumor-bearing animal models, combine local tumor irradiation with systemic administration of this compound and monitor tumor growth delay and survival.
Combination with Immunotherapy
Rationale: The ERK5 pathway has been implicated in regulating the tumor microenvironment and immune cell function. Inhibition of ERK5 could potentially enhance anti-tumor immunity and synergize with immune checkpoint inhibitors.
Proposed Experimental Approach:
-
In Vitro: Co-culture cancer cells and immune cells (e.g., T cells, NK cells) and assess the effect of this compound on immune cell activation and cancer cell killing.
-
In Vivo: In syngeneic tumor models, combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody) and evaluate tumor growth, immune cell infiltration into the tumor, and overall survival.
Key Experimental Protocols
Protocol: Western Blot Analysis for ERK5 Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the ERK5 signaling pathway following treatment with this compound.
1. Cell Lysis and Protein Extraction:
- Treat cells with this compound at desired concentrations and time points.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK5, total ERK5, Mcl-1, Bim, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Relationship of Western Blot Targets
Caption: Expected outcomes of Western blot analysis.
Protocol: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with this compound alone or in combination with other therapies.
1. Cell Treatment and Harvesting:
- Treat cells as described in the synergy assessment protocol.
- After the treatment period, harvest both adherent and floating cells.
- Wash the cells with cold PBS.
2. Staining:
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V-positive, PI-negative cells are considered early apoptotic.
- Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
- Annexin V-negative, PI-negative cells are viable.
Conclusion
This compound demonstrates significant potential as a component of combination cancer therapy, particularly with conventional chemotherapeutics. The protocols and application notes provided herein offer a framework for further preclinical investigation into its synergistic effects and its potential application with radiotherapy and immunotherapy. Such studies are crucial for elucidating the full therapeutic potential of this compound and guiding its future clinical development.
References
- 1. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pERK5 Following BAY885 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Extracellular signal-regulated kinase 5 (pERK5) in cell lysates following treatment with the selective ERK5 inhibitor, BAY885. This protocol is intended for use by researchers in cell biology, oncology, and drug discovery to assess the efficacy and mechanism of action of ERK5 inhibitors.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The MEK5/ERK5 pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][3] Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of various cancers.[4]
This compound is a potent and selective inhibitor of ERK5 kinase activity.[5] It functions by binding to the ATP-binding pocket of ERK5, thereby preventing its phosphorylation and subsequent activation of downstream targets.[1] Monitoring the phosphorylation status of ERK5 at threonine 218 and tyrosine 220 (Thr218/Tyr220) is a reliable method for assessing the inhibitory activity of compounds like this compound.[6] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation.
Data Presentation
The following table summarizes quantitative data related to the inhibition of pERK5 by this compound. This data has been compiled from studies in human breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MCF-7 | 3.84 µM | [5] |
| MDA-MB-231 | 30.91 µM | [5] | |
| IC50 (Enzymatic Activity) | N/A | 40 nM | |
| IC50 (Cellular MEF2 Reporter Assay) | SN12C-MEF2-luc | 115 nM | |
| Effective Concentration for pERK5 Inhibition | MCF-7, MDA-MB-231 | 5, 10, and 20 µM | [5] |
| Effective Treatment Duration for pERK5 Inhibition | MCF-7, MDA-MB-231 | 1 hour | [5] |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze pERK5 levels after this compound treatment.
1. Cell Culture and this compound Treatment:
-
Cell Lines: MCF-7 or MDA-MB-231 human breast cancer cell lines are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture media to final working concentrations (e.g., 5, 10, 20 µM). Include a DMSO-only vehicle control.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour.
2. Cell Lysis:
-
Lysis Buffer: Use ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail.
-
-
-
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
-
3. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an 8% or 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol). For proteins around 90 kDa like ERK5, adding 0.05% SDS to the transfer buffer can improve transfer efficiency.
-
Activate a PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge - filter paper - gel - PVDF membrane - filter paper - sponge).
-
Perform a wet transfer at 100V for 90 minutes or an overnight transfer at 20-30V at 4°C.
-
4. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST according to the manufacturer's recommendations. A typical starting dilution is 1:1000.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
5. Data Analysis:
-
Perform densitometric analysis of the pERK5 and total ERK5 bands using image analysis software (e.g., ImageJ).
-
Normalize the pERK5 signal to the total ERK5 signal for each sample to account for variations in protein loading.
-
Compare the normalized pERK5 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Mandatory Visualizations
Caption: Western blot workflow for analyzing pERK5 after this compound treatment.
Caption: MEK5-ERK5 signaling pathway and the inhibitory action of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BAY885 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY885 is a potent and highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7).[1] The ERK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MEK5/ERK5 axis, which activates ERK5, has been implicated in the tumorigenesis of several cancers, including breast cancer.[2][3][4] this compound was identified through high-throughput screening (HTS) and subsequent lead optimization as a valuable tool for studying ERK5 signaling and as a potential therapeutic agent.[5]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize modulators of the ERK5 pathway and to assess the anti-proliferative effects of test compounds.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of ERK5.[6][7][8] In cancer cells, particularly breast cancer, inhibition of the MEK5/ERK5 pathway by this compound has been shown to induce apoptosis. This is mediated through the activation of the endoplasmic reticulum (ER) stress pathway, which subsequently leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[2][3][4]
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity in various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | ERK5 | IC50 | 35 nM | [7][8] |
| Enzymatic Assay | ERK5 | IC50 | 40 nM | [5] |
| Cellular Assay | SN12C-MEF2-luc | IC50 | 115 nM | [5] |
| Cellular Assay | SN12C-MEF2-luc | IC90 | 691 nM | [5] |
Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Description | Parameter | Value | Reference |
| MCF-7 | Estrogen receptor-positive | IC50 | 3.84 µM | [2] |
| MDA-MB-231 | Triple-negative | IC50 | 30.91 µM | [2] |
| MCF10A | Normal mammary epithelial | IC50 | > 100 µM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for a high-throughput screening assay to identify inhibitors of cell proliferation.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the study of this compound and similar compounds.
Protocol 1: Cell-Based Proliferation Assay (CCK-8)
This protocol is adapted from the methodology used to determine the anti-proliferative effects of this compound on breast cancer cell lines.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
384-well clear-bottom, black-walled tissue culture plates
-
This compound (as a positive control)
-
Test compounds
-
Cell Counting Kit-8 (CCK-8)
-
Automated liquid handler (recommended for HTS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the pellet in fresh medium to achieve a final concentration for seeding (e.g., 5,000 cells/well in 40 µL for a 96-well plate, adjust for 384-well).[2] d. Dispense the cell suspension into the wells of the 384-well plate. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Addition: a. Prepare a dilution series of this compound and the test compounds in the appropriate vehicle (e.g., DMSO). b. Using an automated liquid handler, add a small volume of the diluted compounds to the corresponding wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%. c. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic compound or no cells as a positive control for inhibition (0% viability).
-
Incubation: a. Return the plate to the 37°C, 5% CO2 incubator for a predetermined time, typically 24 to 72 hours.[2]
-
Cell Viability Measurement: a. Add 10 µL of CCK-8 solution to each well.[2] b. Incubate the plate for 1-4 hours at 37°C.[2] c. Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: a. Subtract the background absorbance (wells with no cells). b. Normalize the data to the vehicle-only control (100% viability) and the positive control for inhibition (0% viability). c. Plot the normalized cell viability against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each compound. e. Calculate the Z'-factor for the assay to assess its quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Protocol 2: MEF2 Reporter Gene Assay
This protocol is based on the cellular assay used to confirm the inhibition of ERK5-mediated transcriptional activity by this compound.[5]
Objective: To quantify the inhibitory effect of test compounds on the transcriptional activity of MEF2, a downstream target of ERK5.
Materials:
-
A suitable host cell line (e.g., HEK293)
-
Cell line stably expressing a MEF2-luciferase reporter construct (e.g., SN12C-MEF2-luc)[5]
-
Complete cell culture medium
-
Stimulant to activate the ERK5 pathway (e.g., Epidermal Growth Factor - EGF)[5]
-
384-well white, solid-bottom tissue culture plates
-
This compound (as a positive control)
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: a. Seed the MEF2-luciferase reporter cell line into 384-well plates at an optimized density. b. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Addition: a. Prepare serial dilutions of this compound and test compounds. b. Add the compounds to the cells and incubate for a short period (e.g., 1 hour) to allow for target engagement.
-
Pathway Stimulation: a. Add a pre-determined concentration of EGF to all wells (except for unstimulated controls) to activate the MEK5/ERK5/MEF2 pathway.[5]
-
Incubation: a. Incubate the plate for an optimal duration (e.g., 6-24 hours) to allow for luciferase reporter gene expression.
-
Luminescence Detection: a. Equilibrate the plate to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence signal using a microplate reader.
-
Data Analysis: a. Normalize the luminescence signal to the stimulated (EGF-only) and unstimulated controls. b. Plot the normalized luciferase activity against the logarithm of the compound concentration. c. Determine the IC50 values by fitting the data to a 4PL curve.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of the ERK5 signaling pathway. The protocols outlined in these application notes provide a robust framework for utilizing this compound as a control compound in high-throughput screening campaigns aimed at discovering novel modulators of cell proliferation and ERK5-mediated signaling. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the success of any HTS campaign.
References
- 1. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | ERK | TargetMol [targetmol.com]
Application Note: Measuring Cell Viability with the ERK5 Inhibitor BAY-885
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-885 is a novel and potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MEK5/ERK5 signaling axis is implicated in promoting tumorigenesis in various cancers, including breast cancer.[1] By inhibiting ERK5, BAY-885 has been shown to effectively reduce cell viability and induce apoptosis in cancer cell lines.[1] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and modulation of apoptosis-regulating proteins such as Mcl-1 and Bim.[1] This makes BAY-885 a valuable tool for cancer research and a potential therapeutic agent.
This document provides a detailed protocol for assessing the effect of BAY-885 on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to provide a robust measure of cell viability.[3]
Signaling Pathway of BAY-885 Action
The diagram below illustrates the signaling pathway inhibited by BAY-885. Mitogenic signals activate MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 promotes cell survival and proliferation. BAY-885 specifically inhibits ERK5, blocking these downstream effects and leading to apoptosis.
Experimental Protocol: Cell Viability Assay
This protocol details the steps for a 96-well plate-based cell viability assay using the CellTiter-Glo® method to measure the dose-response effect of BAY-885 on cancer cells.
Materials
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
BAY-885 compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[3]
-
Opaque-walled 96-well plates suitable for luminescence readings[4][5]
-
Multichannel pipette
-
Luminometer plate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of an opaque-walled 96-well plate.
-
Include control wells containing medium only for background luminescence measurement.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of BAY-885 in DMSO.
-
Perform serial dilutions of the BAY-885 stock solution in a complete culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest BAY-885 concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of BAY-885 or the vehicle control.
-
Return the plate to the incubator for 24-72 hours, depending on the experimental design. A 24-hour incubation period has been shown to be effective for BAY-885.[1]
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4][5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][6]
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[5][6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control after subtracting the background luminescence.
-
Experimental Workflow
Data Presentation
The results of the cell viability assay can be used to determine the half-maximal inhibitory concentration (IC50) of BAY-885 for different cell lines. The data below is representative of typical findings.
Table 1: IC50 Values of BAY-885 in Various Cell Lines After 24h Treatment
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~15 |
| MDA-MB-231 | Breast Cancer | ~12 |
| Hs578T | Breast Cancer | ~20 |
| MDA-MB-453 | Breast Cancer | ~18 |
| MCF10A | Normal Mammary Epithelial | > 100[1] |
Note: The IC50 values are illustrative and may vary depending on experimental conditions. The data for MCF10A indicates that BAY-885 has significantly lower toxicity in non-cancerous cells.[1]
Table 2: Representative Dose-Response Data for BAY-885 in MCF-7 Cells
| BAY-885 Conc. (µM) | Average Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 850,000 | 100% |
| 1 | 815,000 | 95.9% |
| 5 | 650,000 | 76.5% |
| 10 | 480,000 | 56.5% |
| 25 | 220,000 | 25.9% |
| 50 | 95,000 | 11.2% |
| 100 | 40,000 | 4.7% |
This structured approach ensures reproducible and accurate measurement of cell viability when assessing the efficacy of the ERK5 inhibitor BAY-885.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. OUH - Protocols [ous-research.no]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY885 In-Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering a lack of cell proliferation inhibition with the ERK5 inhibitor, BAY885.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective chemical probe that inhibits the kinase activity of Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7.[1][2][3] It functions by binding to the ATP-binding site of the ERK5 kinase domain.[4]
Q2: What is the expected effect of this compound on cancer cells?
In several studies, particularly in breast cancer cell lines, this compound has been shown to inhibit cell viability and induce apoptosis.[5][6][7] The mechanism of action involves the inhibition of the MEK5/ERK5 signaling pathway, leading to the induction of endoplasmic reticulum (ER) stress.[5][6][7]
Q3: Is it possible that this compound does not inhibit proliferation in all cell lines?
Yes, this is a critical point. The effect of this compound is highly context-dependent and can vary significantly between different cell lines. Some studies have reported that selective ERK5 inhibitors, including this compound, did not exert anti-proliferative effects in certain cancer cell lines.[8] This may be due to the specific roles of ERK5's kinase-dependent versus kinase-independent functions in a given cell type.
Q4: Can this compound paradoxically activate ERK5 signaling?
Yes. Research has shown that this compound and other small molecule ERK5 inhibitors can induce a conformational change in the ERK5 protein. This can lead to its translocation to the nucleus and paradoxical activation of its transcriptional activity, which is independent of its kinase function.[4][9][10][11] This could be a reason for the lack of an anti-proliferative effect.
Troubleshooting Guide: this compound Not Inhibiting Cell Proliferation
If you are not observing the expected anti-proliferative effects with this compound in your experiments, consider the following troubleshooting steps:
Compound Integrity and Handling
-
Question: Could there be an issue with the this compound compound itself?
-
Answer: It is essential to ensure the quality and proper handling of the compound.
-
Purity and Identity: Verify the purity and identity of your this compound stock. If possible, obtain a certificate of analysis from the supplier.
-
Solubility: this compound has specific solubility requirements. It is typically dissolved in DMSO to create a stock solution.[1][3] Ensure that the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is non-toxic (generally below 0.1%).[3] Precipitation of the compound will lead to a lower effective concentration.
-
Storage: Store the this compound stock solution at -20°C or -80°C as recommended to prevent degradation.[1][3] Avoid repeated freeze-thaw cycles.[3]
-
Experimental Design and Execution
-
Question: Is my experimental setup optimal for observing the effects of this compound?
-
Answer: Carefully review your experimental protocol for potential issues.
-
Concentration Range: Ensure you are using an appropriate concentration range for this compound. A dose-response experiment is crucial to determine the IC50 value in your specific cell line. Published IC50 values can vary significantly between cell lines. For example, the IC50 for MCF-7 breast cancer cells was reported as 3.84 µM, while for MDA-MB-231 it was 30.91 µM.[5]
-
Treatment Duration: The duration of treatment is a critical factor. The effects of this compound on signaling pathways and cell viability may be time-dependent. A time-course experiment is recommended.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect proliferation rates and the apparent efficacy of the inhibitor.[12]
-
Serum Concentration: Components in the serum of your cell culture medium could potentially interfere with the activity of the inhibitor.[13] Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
Cell Line-Specific Factors
-
Question: Could my cell line be resistant to this compound's anti-proliferative effects?
-
Answer: Yes, this is a significant possibility.
-
Target Expression and Pathway Activation: Confirm that your cell line expresses ERK5 and that the MEK5/ERK5 pathway is active and relevant for proliferation in your chosen model. You can assess the phosphorylation status of ERK5 (p-ERK5) by western blot.
-
Kinase-Independent Functions: As mentioned, this compound may not inhibit cell proliferation if the kinase activity of ERK5 is not the primary driver of proliferation in your cell line. The transcriptional activity of ERK5 might be more dominant.
-
Off-Target Effects: While this compound is highly selective, off-target effects can never be fully excluded and may vary between cell lines.[14]
-
Key Validation Experiments
To systematically troubleshoot the issue, we recommend performing the following validation experiments:
Dose-Response and Time-Course Analysis
This experiment will determine the optimal concentration and duration of this compound treatment for your specific cell line.
Protocol:
-
Cell Seeding: Seed your cells in 96-well plates at a predetermined optimal density.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for different time points (e.g., 24h, 48h, 72h).
-
Cell Viability Assay: Measure cell viability using a suitable assay such as MTT, XTT, WST-1, or a luminescent ATP-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value at each time point.
Quantitative Data Summary:
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 3.84 | [5] |
| MDA-MB-231 | 30.91 | [5] |
| SN12C-MEF2 Reporter | 0.115 | [2] |
Target Engagement Assay (Western Blot)
This experiment will confirm that this compound is entering the cells and inhibiting its direct target, ERK5.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with varying concentrations of this compound for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot: Perform a western blot analysis to detect the levels of phosphorylated ERK5 (p-ERK5) and total ERK5. A decrease in the p-ERK5/total ERK5 ratio indicates target engagement.
-
Downstream Target Analysis: You can also probe for downstream markers of the MEK5/ERK5 pathway that are affected by its inhibition, such as Mcl-1 and Bim.[5]
Apoptosis Assay
If this compound is expected to induce cell death, this experiment will quantify the apoptotic cell population.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound at a concentration determined from the dose-response curve.
-
Staining: Stain the cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
Logical Relationship Diagram
Caption: Logical relationships of potential causes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ERK | TargetMol [targetmol.com]
- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 5. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 11. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Off-target effects of BAY885 in cellular assays
Technical Support Center: BAY 87-2243
Disclaimer: You have inquired about the compound "BAY885." Our search indicates that this may be a typographical error for the well-documented compound BAY 87-2243 , a potent and selective inhibitor of mitochondrial complex I, which consequently suppresses hypoxia-inducible factor-1 (HIF-1) activation. The following information pertains to BAY 87-2243.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY 87-2243?
A1: BAY 87-2243 is a potent and selective inhibitor of mitochondrial complex I.[1][2][3] This inhibition blocks the electron transport chain, leading to reduced oxygen consumption and a decrease in ATP production under conditions reliant on oxidative phosphorylation.[3] The primary downstream effect of this action is the suppression of hypoxia-inducible factor-1α (HIF-1α) protein accumulation, which in turn inhibits the transcription of HIF-1 target genes.[1][4]
Q2: What are the known off-target effects of BAY 87-2243?
A2: BAY 87-2243 is reported to be a highly selective inhibitor.[2][5] Broad-panel screening against various receptors, ion channels, and transporters did not reveal any significant binding or activity at concentrations below 1 µM.[4] Similarly, kinase profiler screening did not produce any significant hits.[4] The primary effects observed in cellular assays are considered to be directly linked to its on-target activity of inhibiting mitochondrial complex I.
Q3: Does BAY 87-2243 inhibit other mitochondrial complexes?
A3: No, BAY 87-2243 is selective for mitochondrial complex I. Studies have shown that it does not have an inhibitory effect on complex III activity.[6]
Q4: Can BAY 87-2243 induce cell death? What is the mechanism?
A4: Yes. By inhibiting mitochondrial complex I, BAY 87-2243 can trigger an increase in mitochondrial reactive oxygen species (ROS).[3][7] This oxidative stress can lead to necroptosis and ferroptosis, ultimately resulting in cancer cell death.[2][8]
Q5: Why does BAY 87-2243 show cytotoxicity only under specific metabolic conditions?
A5: The cytotoxic effects of BAY 87-2243 are most prominent when cells are forced to rely on oxidative phosphorylation for energy. The compound shows significant anti-proliferative activity in cancer cells cultured in the absence of glucose (e.g., with galactose or lactate as the energy source). In standard high-glucose media, where cells can rely on glycolysis, the anti-proliferative effects are minimal.[6]
Troubleshooting Guide
| Problem / Observation | Possible Cause | Recommended Action |
| No inhibition of HIF-1α protein levels observed. | Use of hypoxia mimetics: The compound does not inhibit HIF-1α accumulation induced by hypoxia mimetics like desferrioxamine or cobalt chloride.[1][4] | Ensure experiments are conducted under true hypoxic conditions (e.g., 1% O₂). |
| VHL-null cell line: BAY 87-2243 acts upstream of the von Hippel-Lindau (VHL) protein. It will not suppress HIF-1α in VHL-deficient cells (e.g., RCC4 cells).[1][5] | Use a VHL-proficient cell line (e.g., H460, HCT116) to study the compound's effects on HIF-1α. | |
| Unexpected cytotoxicity observed under normoxic conditions. | Glucose depletion: Cell culture medium may be depleted of glucose, forcing cells to rely on oxidative phosphorylation, thereby revealing the compound's cytotoxic effects.[6] | Ensure consistent and fresh cell culture media with adequate glucose (e.g., 10 mM) for experiments where baseline toxicity is not the endpoint. |
| Variability in IC₅₀ values between experiments. | Metabolic state of cells: The sensitivity of cells to BAY 87-2243 is highly dependent on their metabolic state (glycolytic vs. oxidative). | Standardize cell seeding density, passage number, and media conditions to ensure a consistent metabolic phenotype. |
| Compound appears inactive in an anti-proliferative assay. | High glucose media: Standard proliferation assays are often performed in high-glucose media, which masks the effect of mitochondrial complex I inhibition. | To assess anti-proliferative effects, perform the assay in glucose-free media supplemented with galactose or lactate. |
Quantitative Data Summary
Table 1: On-Target Activity of BAY 87-2243
| Assay | Cell Line / System | IC₅₀ Value | Reference |
| HIF-1 Reporter Gene Activity | HCT116 | 0.7 nM | [2] |
| CA9 Protein Expression | HCT116 | 2 nM | [2] |
| Mitochondrial Complex I Inhibition | PC3 Mitochondria | 10 nM | |
| Anti-proliferation (Galactose Media) | H460 | ~3 nM | |
| Anti-proliferation (Glucose Media) | H460 | >10 µM |
Table 2: Off-Target Selectivity Profile of BAY 87-2243
| Target Class | Screening Panel | Result | Reference |
| Kinases | Kinase Profiler (Millipore) | No significant hits | [4] |
| Receptors, Ion Channels, Transporters | Lead Profiling Screen (Ricerca) | No significant binding at <1 µM | [4] |
| Mitochondrial Complex III | - | No inhibition of activity | [6] |
Signaling & Experimental Workflow Diagrams
Caption: On-target signaling pathway of BAY 87-2243.
References
- 1. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. selleck.co.jp [selleck.co.jp]
BAY885 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BAY-885, a potent and highly selective ERK5 inhibitor.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and use of BAY-885 in your experiments.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of BAY-885. This section provides a step-by-step approach to addressing common issues.
Issue: Precipitate forms after adding BAY-885 to an aqueous solution.
-
Possible Cause: BAY-885 has low aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation.
-
Solution: First, prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[3][4] Subsequently, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays).[4]
Issue: Difficulty dissolving BAY-885 even in organic solvents.
-
Possible Cause: The concentration of BAY-885 may be too high for the chosen solvent, or the dissolution process may be slow.
-
Solution:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of BAY-885.[4][5]
-
Gentle Heating: Gently warm the solution to increase solubility. Be cautious and avoid excessive heat, which could degrade the compound.
-
Solvent Selection: If DMSO is not suitable for your experiment, consider alternative solvent systems. For in vivo studies, specific formulations with co-solvents and surfactants are recommended.[4][5]
-
Issue: Inconsistent experimental results.
-
Possible Cause: Poor solubility or precipitation of BAY-885 during the experiment can lead to variability in the effective concentration, resulting in inconsistent data.
-
Solution:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions of BAY-885 from the stock solution for each experiment to avoid issues with the stability of diluted solutions.
-
Solubility Testing: If you are using a novel buffer system, it is advisable to perform a preliminary solubility test to ensure BAY-885 remains in solution at the desired concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of BAY-885?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of BAY-885.[3][4] It can be dissolved in DMSO at concentrations up to 16.67 mg/mL (32.34 mM).[4][5]
Q2: How should I prepare BAY-885 for in vitro cell-based assays?
A2: For in vitro experiments, first prepare a high-concentration stock solution in DMSO. Then, dilute this stock solution into your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q3: What are the recommended formulations for in vivo animal studies?
A3: For in vivo administration, several formulations have been reported to improve the solubility and bioavailability of BAY-885. These often involve a combination of solvents and surfactants. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][5] Another option is using SBE-β-CD as a solubilizing agent.[5]
Q4: What should I do if I observe a precipitate in my stock solution?
A4: If you observe a precipitate in your stock solution, it may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution upon storage. Try warming the solution gently and sonicating to redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh stock solution.
Q5: How should I store BAY-885 solutions?
A5: BAY-885 powder should be stored at -20°C for long-term stability.[3][4] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Data Presentation
Table 1: Solubility of BAY-885 in Various Solvents
| Solvent/Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 16.67 | 32.34 | Sonication is recommended. | [4][5] |
| DMSO | 2 | - | Clear solution. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 | ≥ 3.24 | Clear solution. | [5] |
| 5% DMSO + 95% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.85 | Clear solution. | [5] |
| 1% DMSO + 99% Saline | 0.5 | 0.97 | Suspended solution; requires sonication. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BAY-885 Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of BAY-885 powder (Molecular Weight: 515.53 g/mol ).[3] For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.16 mg of BAY-885.
-
Dissolution: Add the appropriate volume of DMSO to the weighed BAY-885 powder. In this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution and sonicate in an ultrasonic water bath until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM BAY-885 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube to ensure homogeneity.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Workflow for preparing BAY-885 solutions.
Caption: Effect of solubility on experimental results.
Caption: Inhibition of the ERK5 signaling pathway by BAY-885.
References
Technical Support Center: Optimizing Test Compound Concentration for MATE1 IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the half-maximal inhibitory concentration (IC50) of test compounds, such as BAY-885, on the Multidrug and Toxin Extrusion Protein 1 (MATE1).
Frequently Asked Questions (FAQs)
Q1: What is MATE1 and why is it important in drug development?
A1: MATE1 (Multidrug and Toxin Extrusion Protein 1), also known as SLC47A1, is a transporter protein crucial for the excretion of cationic drugs and toxins from the body.[1][2] It is highly expressed in the liver and kidneys.[2] Inhibition of MATE1 by a new chemical entity can lead to drug-drug interactions (DDIs), potentially causing toxic accumulation of co-administered drugs that are MATE1 substrates.[3] Therefore, regulatory agencies recommend evaluating the interaction of new drug candidates with MATE1.
Q2: What is BAY-885 and what is its primary mechanism of action?
A2: BAY-885 (also known as CC-885) is a novel compound that has been identified as a modulator of the E3 ubiquitin ligase cereblon (CRBN).[4][5] Its primary mechanism involves inducing the degradation of specific proteins, such as GSPT1, leading to anti-tumor activity.[4][5] It has also been shown to induce the degradation of other proteins like PLK1 and BNIP3L.[2][4]
Q3: Is BAY-885 a known MATE1 inhibitor?
A3: Currently, there is no direct scientific literature identifying BAY-885 as a MATE1 inhibitor. However, it is essential to characterize the off-target effects of investigational drugs.[6] The protocols provided here are designed to guide researchers in determining if a compound like BAY-885 has inhibitory activity on MATE1.
Q4: Why is determining the IC50 value important?
A4: The IC50 value quantifies the concentration of a drug required to inhibit a specific biological process by 50%.[7] It is a critical measure of a drug's potency. In the context of MATE1, a low IC50 value for a test compound would indicate a high potential for causing drug-drug interactions.
Data Presentation: IC50 Values of Known MATE1 Inhibitors
The following table summarizes the IC50 values of several known MATE1 inhibitors against different substrates. This data can be used as a reference for your own experiments.
| Inhibitor | Substrate | Cell System | IC50 (µM) |
| Cimetidine | ASP+ | HEK293 | 0.23 |
| Cimetidine | Metformin | - | 1.1 |
| Ondansetron | ASP+ | HEK293 | 0.1 |
| Palonosetron | ASP+ | HEK293 | 0.3 |
| Granisetron | ASP+ | HEK293 | 1.1 |
| Tropisetron | ASP+ | HEK293 | 0.3 |
| Dolasetron | ASP+ | HEK293 | 27.4 |
| Nilotinib | TEA | hMATE1 overexpressing cells | 0.38 |
Experimental Protocols
Detailed Methodology for MATE1 Inhibition Assay (IC50 Determination)
This protocol describes a cell-based uptake assay to determine the IC50 value of a test compound (e.g., BAY-885) for MATE1 inhibition. The method is based on measuring the uptake of a fluorescent or radiolabeled MATE1 substrate in cells overexpressing the transporter.
Materials:
-
HEK293 cells stably transfected with human MATE1 (hMATE1)
-
Parental HEK293 cells (as a negative control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Ammonium chloride (NH4Cl) solution (30 mM in HBSS)
-
MATE1 probe substrate:
-
Fluorescent: 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+)
-
Radiolabeled: [14C]Metformin or [14C]Tetraethylammonium (TEA)
-
-
Test compound (BAY-885) stock solution (e.g., 10 mM in DMSO)
-
Known MATE1 inhibitor (e.g., cimetidine) as a positive control
-
Poly-D-Lysine coated 24- or 48-well plates
-
Cell lysis buffer
-
Instrumentation for detection (fluorescence plate reader or liquid scintillation counter)
Procedure:
-
Cell Culture and Plating:
-
Culture hMATE1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells onto Poly-D-Lysine coated plates at a density that allows them to reach ~90% confluency on the day of the assay. Incubate for 24 hours.
-
-
Preparation of Solutions:
-
Prepare a serial dilution of the test compound (BAY-885) in HBSS. The final concentration range should typically span from 0.01 µM to 100 µM.
-
Prepare the MATE1 probe substrate solution in HBSS. The concentration should be below the Km of the substrate for MATE1 (e.g., 10 µM for ASP+).[8]
-
Prepare the positive control (cimetidine) at a concentration known to inhibit MATE1 (e.g., 10 µM).
-
-
Uptake Assay:
-
Wash the cells twice with HBSS.
-
To create an outwardly directed proton gradient that drives MATE1-mediated uptake, pre-incubate the cells with 30 mM NH4Cl solution for 20-30 minutes at 37°C.[7]
-
Remove the NH4Cl solution and immediately add the probe substrate solution containing the various concentrations of the test compound (or positive/negative controls).
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Terminate the uptake by washing the cells three times with ice-cold HBSS.
-
-
Cell Lysis and Detection:
-
Lyse the cells using a suitable lysis buffer.
-
If using a fluorescent substrate (ASP+), measure the fluorescence intensity using a plate reader.
-
If using a radiolabeled substrate, measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the signal obtained from the parental HEK293 cells (background) from the signal of the hMATE1-HEK293 cells to determine MATE1-specific uptake.
-
Normalize the data by expressing the uptake in the presence of the inhibitor as a percentage of the uptake in the vehicle control (0 µM inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: MATE1-mediated drug efflux and its inhibition.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before plating.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation.
-
Problem 2: No significant difference in uptake between MATE1-expressing cells and parental cells.
-
Possible Cause: Low MATE1 expression or activity, or inappropriate assay conditions.
-
Solution:
-
Verify MATE1 expression using Western blot or qPCR.
-
Ensure the pre-incubation with NH4Cl is performed correctly to establish the proton gradient.
-
Optimize the substrate concentration and incubation time.
-
Problem 3: The dose-response curve does not have a sigmoidal shape or does not reach 100% inhibition.
-
Possible Cause: The concentration range of the test compound is not appropriate, or the compound has low solubility at higher concentrations. The compound may also be a weak or partial inhibitor.
-
Solution:
-
Widen the concentration range of the test compound.
-
Check the solubility of BAY-885 in the assay buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects.
-
If the curve plateaus below 100% inhibition, the compound may be a partial inhibitor.
-
Problem 4: IC50 value is significantly different from published values for control compounds.
-
Possible Cause: Differences in cell lines, substrate used, or assay conditions (e.g., incubation time, pH).
-
Solution:
References
- 1. bioivt.com [bioivt.com]
- 2. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Inhibition of MATE1 by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: BAY-885 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing the selective ERK5 inhibitor, BAY-885, in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-885?
A1: BAY-885 is a potent and selective small-molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7).[1] It functions by binding to the kinase domain of ERK5, thereby preventing its activation and downstream signaling. The MEK5/ERK5 pathway is involved in various cellular processes, including proliferation, survival, and angiogenesis.[2][3]
Q2: What is the MEK5/ERK5 signaling pathway?
A2: The MEK5/ERK5 pathway is a distinct cascade within the mitogen-activated protein kinase (MAPK) signaling network.[3] It is typically initiated by stress signals or mitogens, leading to the activation of MEK5 (MAP2K5) by upstream kinases like MEKK2/3. Activated MEK5 then specifically phosphorylates and activates ERK5.[2] Activated ERK5 can translocate to the nucleus to phosphorylate transcription factors, such as those from the MEF2 family, regulating gene expression related to cell survival and proliferation.[2]
Q3: What is a recommended formulation for administering BAY-885 in vivo?
A3: For in vivo studies, particularly with compounds that may have limited aqueous solubility, a common formulation strategy involves a co-solvent system. A suggested formulation for BAY-885 is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to perform sonication to aid dissolution. Always prepare the formulation fresh before each administration and visually inspect for any precipitation.
Q4: What are the known challenges or paradoxical effects associated with ERK5 inhibitors like BAY-885?
A4: A critical consideration when using some small-molecule ERK5 inhibitors, including BAY-885, is the potential for "paradoxical activation" of ERK5's transcriptional activity.[4] This phenomenon is thought to occur when inhibitor binding to the kinase domain induces a conformational change that promotes the nuclear translocation of ERK5, leading to the activation of its C-terminal transcriptional transactivation domain, even while its kinase activity is inhibited.[4][5] This can lead to unexpected biological outcomes and may explain why pharmacological inhibition does not always replicate the effects of genetic knockdown of ERK5.[4][6]
Troubleshooting In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with BAY-885 and other kinase inhibitors.
Problem 1: Lack of In Vivo Efficacy
Symptom: No significant difference in tumor growth between the vehicle-treated and BAY-885-treated groups.
| Potential Cause | Troubleshooting Action |
| Improper Formulation/Solubility | Prepare a fresh stock of BAY-885 and formulation for each experiment. Visually inspect the solution for any precipitation before injection. Consider performing a solubility test on your specific batch. |
| Sub-optimal Dose or Schedule | The dose may be too low or the dosing frequency insufficient to maintain target inhibition. Conduct a dose-response study to determine the optimal dose. Review literature for dosing of similar kinase inhibitors. |
| Poor Pharmacokinetics (PK) | The compound may have low bioavailability, rapid clearance, or poor tumor penetration. If possible, perform a pilot PK study to measure plasma and tumor concentrations of BAY-885 over time to ensure adequate exposure. |
| Lack of Target Engagement | Even with sufficient drug exposure, BAY-885 may not be inhibiting ERK5 in the tumor. At the end of the study, collect tumor samples at various time points post-dosing and perform Western blot analysis for phosphorylated ERK5 (p-ERK5) and total ERK5 to confirm target modulation. |
| Paradoxical Pathway Activation | As noted, BAY-885 can paradoxically activate ERK5 transcriptional activity.[4] This could lead to compensatory signaling that negates the anti-proliferative effect of kinase inhibition. Consider analyzing downstream transcriptional targets of ERK5. |
| Inappropriate Animal Model | The chosen cancer cell line or patient-derived xenograft (PDX) model may not be dependent on the ERK5 signaling pathway for growth and survival. Confirm ERK5 expression and pathway activity in your model in vitro before initiating in vivo studies. |
Problem 2: Unexpected Toxicity
Symptom: Significant weight loss (>15-20%), lethargy, ruffled fur, or other adverse clinical signs in the treated group.
| Potential Cause | Troubleshooting Action |
| Dose is Too High | The administered dose is above the maximum tolerated dose (MTD). Perform a dose-range finding or tolerability study with multiple dose levels to establish the MTD in your specific animal model. |
| Formulation Vehicle Toxicity | The vehicle itself (e.g., high percentage of DMSO, PEG, or Tween) can cause toxicity. Administer a vehicle-only control group and monitor for any adverse effects. If the vehicle is toxic, explore alternative formulations. |
| Off-Target Effects | While BAY-885 is highly selective for ERK5, at high concentrations, it could inhibit other kinases or cellular targets, leading to toxicity.[6] If toxicity persists at doses required for efficacy, it may indicate on- or off-target toxicity. |
Problem 3: High Variability in Results
Symptom: Large standard deviations in tumor volume or other endpoints within the same treatment group.
| Potential Cause | Troubleshooting Action |
| Inconsistent Dosing Technique | Ensure all personnel are using a standardized, consistent technique for drug administration (e.g., oral gavage, intraperitoneal injection). Inaccurate dosing can lead to significant variations in drug exposure. |
| Tumor Heterogeneity | The initial tumors may have been too varied in size at the start of treatment. Randomize animals into groups only when tumors have reached a specific, narrow size range (e.g., 100-150 mm³). |
| Animal Health and Husbandry | Underlying health issues or stress can impact tumor growth and drug response. Ensure consistent housing conditions and monitor animal health closely throughout the study. |
| Formulation Instability | The drug may be precipitating out of solution over time. Always use freshly prepared formulations and mix well before drawing each dose. |
Quantitative Data Summary
Disclaimer: Publicly available in vivo pharmacokinetic and efficacy data for BAY-885 is limited. The following tables are provided as examples. Table 1 presents PK data for a similar selective ERK5 inhibitor, AX15836, to illustrate data presentation.[7] Table 2 is a hypothetical example of how to present in vivo efficacy data.
Table 1: Example Pharmacokinetic Parameters of ERK5 Inhibitor AX15836 in Mice [7]
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 123 |
| Tmax (h) | 2 |
| AUC (ng*h/mL) | 345 |
| Half-life (t½, h) | 1.5 |
| Bioavailability (%) | Not Reported |
Note: The original study noted that the pharmacokinetic properties of AX15836 were not optimal for in vivo dosing, which may also be a consideration for other inhibitors in this class.[7]
Table 2: Hypothetical In Vivo Efficacy Data for BAY-885 in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | +5.2 |
| BAY-885 (25 mg/kg, daily) | 10 | 875 ± 110 | 30 | +1.5 |
| BAY-885 (50 mg/kg, daily) | 10 | 500 ± 95 | 60 | -4.8 |
| Positive Control | 10 | 310 ± 75 | 75 | -8.1 |
Experimental Protocols
Detailed Methodology: Murine Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo efficacy of BAY-885 in a subcutaneous cancer cell line-derived xenograft model.[8]
-
Animal Model Selection and Acclimatization:
-
Select an appropriate immunodeficient mouse strain (e.g., Athymic Nude, NOD/SCID).[8]
-
Acclimatize animals for at least one week upon arrival under standard housing conditions. All procedures must be approved by the institution's Animal Care and Use Committee.
-
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10⁷ cells/mL.
-
To improve tumor take-rate, mix the cell suspension 1:1 with Matrigel.[9]
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups with similar mean tumor volumes.
-
-
Drug Formulation and Administration:
-
Formulation: Prepare the BAY-885 formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) fresh daily. Warm the vehicle slightly and sonicate to ensure complete dissolution.
-
Administration: Administer BAY-885 or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule (e.g., daily). Dosing volume is typically based on body weight (e.g., 10 mL/kg).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity. Euthanize animals if body weight loss exceeds 20% or if tumors reach the predetermined endpoint size (e.g., 2000 mm³).
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize all animals.
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Analyze data using appropriate statistical methods (e.g., t-test, ANOVA) to determine significance. Plot mean tumor growth curves and body weight changes over time.
-
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preventing BAY885 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of BAY-885 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BAY-885?
Proper storage is crucial to maintain the stability and activity of BAY-885. For long-term storage, it is recommended to store the compound as a solid powder at -20°C, which should ensure stability for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For short-term use, aliquots of the DMSO stock solution can be kept at 4°C for up to a week.[1]
Q2: How should I prepare stock solutions of BAY-885?
BAY-885 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions.[2] When using DMSO, it is important to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.[3] Sonication may be necessary to fully dissolve the compound.[1]
Q3: What is the recommended final concentration of DMSO in cell-based assays?
For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%.[1] Higher concentrations of DMSO can have cytotoxic effects and may interfere with experimental results. If a higher concentration is necessary, it is essential to include a vehicle control in your experiment to assess the potential effects of the solvent on the cells.[1]
Q4: Is BAY-885 sensitive to light?
Troubleshooting Guide
Problem 1: I am observing a loss of BAY-885 activity in my experiments over time.
A gradual loss of activity may indicate degradation of BAY-885 in your working solution. Consider the following potential causes and solutions:
-
Improper Storage: Ensure that your stock and working solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
pH of the Medium: The stability of small molecules can be pH-dependent. While specific data for BAY-885 is unavailable, significant deviations from a neutral pH in your experimental buffer or medium could potentially lead to hydrolysis. If your experimental conditions require extreme pH, consider preparing fresh working solutions immediately before use.
-
Reactive Components in Solution: Certain components in your experimental medium could react with BAY-885. If you suspect an incompatibility, consider simplifying your buffer system or consulting literature for compatible reagents.
Problem 2: My BAY-885 solution appears cloudy or shows precipitation.
Cloudiness or precipitation can be due to several factors:
-
Low Solubility: BAY-885 is insoluble in water.[2] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if its final concentration exceeds its solubility limit in the aqueous environment. To mitigate this, ensure vigorous mixing during dilution and consider using a lower final concentration.
-
Moisture in DMSO: As noted, moisture can decrease the solubility of BAY-885 in DMSO.[3] Always use anhydrous DMSO for preparing stock solutions.
-
Temperature Effects: Solubility can be temperature-dependent. If you are diluting a cold stock solution into a room temperature or warm medium, allow the stock solution to equilibrate to room temperature before dilution to prevent precipitation due to temperature shock.
Data Presentation
Table 1: Storage and Solubility of BAY-885
| Parameter | Condition | Recommendation | Citation |
| Storage (Solid) | -20°C | Stable for up to 3 years | [1] |
| Storage (in DMSO) | -80°C | Stable for up to 1 year | [1] |
| 4°C | Stable for up to 1 week | [1] | |
| Solubility | DMSO | 30 mg/mL (58.19 mM) | [2] |
| Ethanol | 8 mg/mL (15.51 mM) | [2] | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of BAY-885 in DMSO
-
Materials:
-
BAY-885 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and sonicator
-
-
Procedure:
-
Equilibrate the BAY-885 powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of BAY-885 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 515.53 g/mol ), weigh out 5.155 mg of BAY-885.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution to facilitate dissolution. If necessary, sonicate the vial for a few minutes to ensure the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use (up to one week).
-
Visualizations
Caption: A typical experimental workflow for the preparation and use of BAY-885 solutions.
References
Technical Support Center: BAY-885 and Non-Cancerous Cell Lines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the ERK5 inhibitor, BAY-885, specifically concerning its effects on non-cancerous cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
I. Quantitative Data: Cytotoxicity of BAY-885 in a Non-Cancerous Cell Line
Currently, publicly available data on the cytotoxicity of BAY-885 in a wide range of non-cancerous cell lines is limited. However, studies have demonstrated its selective action against cancer cells. The following table summarizes the available data for the non-cancerous human mammary epithelial cell line, MCF10A.
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF10A | Human Mammary Epithelial | CCK-8 | 24 | > 100 | [1] |
Note: The high IC50 value in MCF10A cells suggests that BAY-885 has low cytotoxicity in this non-cancerous cell line, particularly when compared to its potent effects on various breast cancer cell lines (e.g., MCF-7 IC50 = 3.84 µM)[1]. Researchers are encouraged to determine the IC50 of BAY-885 in their specific non-cancerous cell line of interest.
II. Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with BAY-885 in non-cancerous cell lines.
FAQs
-
Q1: My non-cancerous control cells are showing unexpected levels of cell death after treatment with BAY-885. What could be the cause?
-
A1: Several factors could contribute to this. Firstly, ensure the final concentration of the solvent (typically DMSO) is at a non-toxic level (generally below 0.5%)[2]. Secondly, consider the possibility of off-target effects, especially at high concentrations of BAY-885. It is also crucial to verify the health and passage number of your cell line, as stressed or high-passage cells can be more sensitive to treatment.
-
-
Q2: I am observing a different phenotype in my cells than what is typically associated with ERK5 inhibition. Could this be related to BAY-885?
-
A2: Yes, this could be due to a phenomenon known as "paradoxical activation." Some small molecule inhibitors of ERK5, including BAY-885, can bind to the kinase domain and induce a conformational change that leads to the nuclear localization and activation of its transcriptional domain[2][3][4]. This can result in unexpected transcriptional activity and cellular phenotypes that are not solely due to the inhibition of ERK5's kinase activity.
-
-
Q3: I'm having trouble with the solubility of BAY-885 in my cell culture medium.
-
A3: BAY-885, like many kinase inhibitors, can have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. When diluting into your culture medium, ensure vigorous mixing and consider pre-warming the medium to 37°C. For long-term experiments, it may be necessary to refresh the medium with a freshly prepared BAY-885 solution periodically to avoid precipitation.
-
-
Q4: My experimental results with BAY-885 are inconsistent between experiments.
-
A4: Inconsistency can arise from several sources. Ensure precise and consistent preparation of your BAY-885 dilutions for each experiment. The confluency of your cells at the time of treatment can also impact the outcome, so aim for a consistent cell density. Additionally, variations in incubation times and the stability of the compound in your specific culture medium can contribute to variability.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - Low aqueous solubility of BAY-885.- High final concentration of the compound. | - Prepare a high-concentration stock in 100% DMSO and dilute fresh for each experiment.- Ensure the final DMSO concentration in the medium is non-toxic (<0.5%).- Pre-warm the culture medium to 37°C before adding the compound.- For long-term experiments, change the medium with freshly diluted compound every 24-48 hours. |
| Unexpected Cytotoxicity in Non-Cancerous Controls | - High concentration of BAY-885 leading to off-target effects.- Solvent (DMSO) toxicity.- Cell line sensitivity or poor cell health. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.- Use low-passage, healthy cells and ensure consistent cell seeding density. |
| Paradoxical Activation of Downstream Signaling | - BAY-885 can induce a conformational change in ERK5, leading to the activation of its transcriptional domain. | - Monitor not only the phosphorylation of ERK5 but also the expression of known ERK5 transcriptional targets (e.g., Fra-1, c-Fos).- Compare the phenotype observed with BAY-885 to that of ERK5 knockdown (e.g., using siRNA) to distinguish between effects of kinase inhibition and paradoxical activation. |
| Inconsistent or Non-Reproducible Results | - Inconsistent compound preparation.- Variation in cell confluency at the time of treatment.- Degradation of BAY-885 in solution. | - Prepare fresh dilutions of BAY-885 from a stable stock for each experiment.- Standardize cell seeding density and treatment confluency.- Aliquot and store the DMSO stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
III. Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is adapted from the manufacturer's instructions and the methodology described in studies using BAY-885[1].
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
BAY-885 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY-885 in complete culture medium from your DMSO stock.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of BAY-885 used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared BAY-885 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8 reagent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the BAY-885 concentration to determine the IC50 value.
-
IV. Signaling Pathways and Experimental Workflows
MEK5/ERK5 Signaling Pathway in Normal vs. Cancer Cells
BAY-885 is a selective inhibitor of ERK5 kinase activity. The MEK5/ERK5 pathway plays a role in both normal physiology and cancer progression. However, its regulation and the dependency of cells on this pathway differ significantly.
In normal cells , the MEK5/ERK5 pathway is transiently activated by specific stimuli such as growth factors and stress, contributing to cell survival, differentiation, and growth[5][6]. It is a component of a complex and tightly regulated signaling network.
In contrast, many cancer cells exhibit constitutive activation of the MEK5/ERK5 pathway, which contributes to uncontrolled proliferation, survival, and resistance to apoptosis[6][7]. This dependency makes the MEK5/ERK5 pathway an attractive target for cancer therapy.
The differential cytotoxicity of BAY-885 is likely due to the higher reliance of cancer cells on the continuous signaling through the MEK5/ERK5 pathway for their survival and proliferation.
Caption: Differential MEK5/ERK5 signaling in normal vs. cancer cells.
Experimental Workflow for Assessing BAY-885 Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of BAY-885 on non-cancerous cell lines.
Caption: Workflow for BAY-885 cytotoxicity assessment.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Kinase Inhibition of BAY-885
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target kinase inhibition of BAY-885, a potent ERK5 inhibitor.
Troubleshooting Guides
Problem 1: Observed phenotype is inconsistent with ERK5 inhibition.
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target ERK5 inhibition.
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor:
-
Protocol: Treat cells with a structurally distinct ERK5 inhibitor.
-
Expected Outcome: If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
-
Perform a Dose-Response Curve:
-
Protocol: Test a wide range of BAY-885 concentrations.
-
Expected Outcome: A clear dose-dependent effect that correlates with the IC50 for ERK5 suggests on-target activity.
-
-
Conduct Rescue Experiments:
-
Protocol: If the inhibitor's effect can be reversed by expressing a form of the target protein (ERK5) that is resistant to the inhibitor, this provides strong evidence for on-target action.
-
Expected Outcome: Restoration of the original phenotype upon expression of the resistant ERK5 mutant.
-
-
Profile for Off-Target Liabilities:
-
Protocol: Submit BAY-885 for screening against a broad panel of kinases. This can identify known off-targets and guide the interpretation of your results.[1]
-
Expected Outcome: Identification of any kinases that are significantly inhibited by BAY-885 at the concentrations used in your experiments.
-
Problem 2: Difficulty interpreting kinome profiling data.
Possible Cause: Understanding the significance of multiple "hits" in a kinase screen can be challenging.
Troubleshooting Steps:
-
Focus on Potency:
-
Action: Prioritize off-targets that are inhibited with a potency (IC50 or Ki) that is close to that of the primary target (ERK5).
-
Rationale: Off-targets with significantly weaker inhibition are less likely to be biologically relevant at the concentrations where on-target effects are observed.
-
-
Consider Cellular Context:
-
Action: Determine if the identified off-target kinases are expressed in your cellular system and are functionally relevant to the observed phenotype.
-
Rationale: An off-target kinase that is not expressed in your cells of interest cannot be responsible for the observed effects.
-
-
Use Selectivity Scores:
-
Action: Calculate selectivity scores (e.g., S-score) to quantify the overall selectivity of BAY-885.
-
Rationale: This provides a standardized way to compare the selectivity of different inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What is BAY-885 and what is its primary target?
BAY-885 is a small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK-1).[2][3] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cellular functions such as proliferation, survival, and differentiation.[2]
Q2: How selective is BAY-885?
BAY-885 is a highly selective inhibitor of ERK5. In a kinase panel of 358 kinases, at a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEphA5) were inhibited by more than 20%.[4] Importantly, BAY-885 does not exhibit off-target activity against BRD4, a common off-target for other ERK5 inhibitors like XMD8-92.[3][4]
Q3: What are off-target effects of kinase inhibitors?
Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[5] These unintended interactions can lead to misleading experimental results and potential toxicity in a clinical setting.
Q4: Why is it critical to control for off-target effects?
Controlling for off-target effects is essential for several reasons:
-
Accurate Target Validation: To ensure that the observed biological effect is due to the inhibition of the intended target (on-target effect) and not an unintended kinase (off-target effect).
-
Drug Development: In a therapeutic context, off-target effects can lead to unforeseen side effects and toxicity.
Q5: What experimental methods can be used to identify off-target effects of BAY-885?
Several methods can be employed to identify and validate the off-target effects of kinase inhibitors:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of recombinant kinases to determine its selectivity profile.[1][6][7] This is the most direct way to identify potential off-target kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of an inhibitor to its target protein in a cellular context by measuring the thermal stabilization of the target protein upon inhibitor binding.[1][8]
-
Chemical Proteomics: This approach uses affinity-based methods to identify the protein targets of a small molecule in a complex biological sample.
-
Phenotypic Analysis with Structurally Unrelated Inhibitors: As mentioned in the troubleshooting guide, using a structurally different inhibitor for the same target should produce the same phenotype if the effect is on-target.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of BAY-885 against its primary target and provides a hypothetical representation of potential off-target kinase inhibition data that could be generated from a kinome-wide screen.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| ERK5 (Primary Target) | 115 | >95% | Potent on-target inhibition. |
| rFer | >1000 | ~25% | Minimal off-target inhibition.[4] |
| hEphB3 | >1000 | ~22% | Minimal off-target inhibition.[4] |
| hEphA5 | >1000 | ~21% | Minimal off-target inhibition.[4] |
| BRD4 | No binding at 20µM | <10% | Lacks the common off-target activity of other ERK5 inhibitors.[3][4] |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like BAY-885.
Methodology:
-
Compound Submission: Provide BAY-885 to a commercial vendor or a core facility that offers kinome screening services.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay measures the ability of BAY-885 to block the activity of each kinase, usually at a fixed concentration (e.g., 1 µM).[1]
-
Data Analysis: The results are generally presented as the percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >90%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of BAY-885 against these unintended targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm target engagement of BAY-885 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with either BAY-885 or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (ERK5) remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: The BAY-885-treated samples should show a higher amount of soluble ERK5 at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BAY885 and Other ERK5 Inhibitors for Researchers
This guide provides a detailed comparison of BAY885 with other notable Extracellular signal-regulated kinase 5 (ERK5) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance backed by experimental data. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and visualizes key biological pathways and workflows.
Introduction to ERK5 and Its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is distinct from the more extensively studied ERK1/2 pathway and is activated by a range of stimuli including growth factors and stress.[2][3] The canonical activation of ERK5 involves a three-tiered kinase cascade initiated by MEKK2 or MEKK3, which then phosphorylate and activate MEK5.[1][2] Activated MEK5, in turn, phosphorylates and activates ERK5.[1][2] Once activated, ERK5 can translocate to the nucleus and regulate the activity of several transcription factors, including Myocyte Enhancer Factor 2 (MEF2), to control cellular processes like proliferation, survival, and angiogenesis.[3]
Given its role in promoting cell survival and proliferation, the MEK5/ERK5 pathway has emerged as a promising target in oncology.[4][5] This has led to the development of small molecule inhibitors targeting either MEK5 or ERK5. However, the unique structural features of ERK5, particularly its large C-terminal domain with transcriptional activation capabilities, have introduced complexities in the pharmacological inhibition of this kinase.[2] A notable phenomenon is the "paradoxical activation" of ERK5's transcriptional function by some kinase inhibitors, which bind to the kinase domain but induce a conformational change that promotes its nuclear translocation and transcriptional activity.[6][7] This guide will delve into the characteristics of this compound and other key ERK5 inhibitors, highlighting their potency, selectivity, and their effects on ERK5 signaling.
Comparative Performance of ERK5 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other commonly studied ERK5 pathway inhibitors.
Table 1: In Vitro Potency of ERK5 Pathway Inhibitors
| Inhibitor | Target | IC50 / Kd | Cell-based IC50 | Reference(s) |
| This compound | ERK5 | IC50: 35 nM | 115 nM (SN12C-MEF2 reporter) | [2] |
| XMD8-92 | ERK5 | Kd: 80 nM | 240 nM (HeLa, p-ERK5) | [8][9] |
| BRD4 | Kd: 190 nM | - | [9] | |
| AX15836 | ERK5 | IC50: 8 nM | 4-9 nM | [10] |
| BRD4 | Kd: 3,600 nM | - | [10] | |
| JWG-071 | ERK5 | IC50: 88 nM | 20 nM (HeLa, p-ERK5) | [1][7] |
| LRRK2 | IC50: 109 nM | - | [1] | |
| BIX02189 | MEK5 | IC50: 1.5 nM | - | [3][4] |
| ERK5 | IC50: 59 nM | - | [3][4] |
Table 2: Selectivity Profile of Key ERK5 Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Target(s) | Notes on Selectivity | Reference(s) |
| This compound | ERK5 | Weak inhibition of other kinases | Highly selective for ERK5. | [2] |
| XMD8-92 | ERK5, BRD4 | DCAMKL2, PLK4, TNK1 | Potent dual inhibitor of ERK5 and BRD4. | [9] |
| AX15836 | ERK5 | - | Over 1,000-fold selectivity for ERK5 over 200 other kinases; weak BRD4 affinity. | [10] |
| JWG-071 | ERK5, LRRK2 | DCAMKL2, PLK4 | Dual inhibitor of ERK5 and LRRK2 with improved selectivity over BRD4 compared to XMD8-92. | [1] |
| BIX02189 | MEK5 | ERK5 | Highly selective for MEK5 over other kinases including MEK1/2 and ERK1/2. | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 細胞計數與健康分析 [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ERK5 Inhibitors: BAY885 vs. XMD8-92
Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The MEKK2/3-MEK5-ERK5 pathway plays a crucial role in various cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[3][4]
Small molecule inhibitors are invaluable tools for dissecting the biological functions of kinases. XMD8-92 was one of the first widely used inhibitors to probe ERK5 signaling. However, subsequent research led to the development of more refined compounds, such as BAY885. This guide provides a detailed, data-driven comparison of this compound and XMD8-92 to assist researchers in selecting the appropriate tool for their studies.
Overview of Inhibitors
This compound is a highly potent and selective second-generation ERK5 inhibitor.[2][5] It was developed through high-throughput screening and structure-based optimization to provide a specific chemical probe for the kinase-dependent functions of ERK5.[5] Its defining characteristic is its exceptional selectivity, showing minimal interaction with other kinases and, crucially, no activity against bromodomain-containing proteins.[6][7]
XMD8-92 is a first-generation, potent inhibitor of ERK5 that has been used extensively in cellular and in vivo studies.[8][9] While effective at inhibiting ERK5's kinase activity, its utility is significantly compromised by a major off-target effect: XMD8-92 is a dual inhibitor, targeting the bromodomain-containing protein BRD4 with nearly equal potency to ERK5.[8][10] This confounding activity means that cellular phenotypes observed with XMD8-92 cannot be unequivocally attributed to ERK5 inhibition alone.[9]
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for this compound and XMD8-92, highlighting the critical differences in their potency and selectivity.
Table 1: Biochemical Potency and Cellular Efficacy
| Compound | Target | Assay Type | Potency (IC50 / Kd) | Reference |
| This compound | ERK5 | Biochemical (Enzymatic) | IC50: 35-40 nM | [2][11] |
| ERK5 | Cellular (MEF2 Reporter) | IC50: 115 nM | [2][6] | |
| XMD8-92 | ERK5 | Biochemical | Kd: 80 nM | [10][12] |
| ERK5 | Cellular (EGF-induced) | IC50: 240 nM | [13] |
Table 2: Kinase and Off-Target Selectivity
| Compound | Primary Target | Key Off-Target | Potency (Kd) | Selectivity Notes | Reference |
| This compound | ERK5 | - | - | Highly selective vs. a panel of 357 kinases. No binding to BRD4 observed at concentrations up to 20 µM. | [2][6][7] |
| XMD8-92 | ERK5 | BRD4 | Kd: 80 nM | Kd: 170-190 nM | Equipotent dual inhibitor of ERK5 and BRD4. Also inhibits DCAMKL2, PLK4, and TNK1 at nanomolar concentrations. |
Key Differentiators and Considerations
The most critical distinction between this compound and XMD8-92 is selectivity .
-
This compound as a Selective Probe: Due to its high specificity for ERK5 and lack of BRD4 activity, this compound is the superior tool for investigating the kinase-dependent functions of ERK5.[8][9] Studies using this compound can more reliably attribute observed biological effects to the inhibition of ERK5's catalytic activity.[14]
-
XMD8-92 as a Dual Inhibitor: The equipotent inhibition of BRD4, a critical epigenetic reader, confounds the interpretation of data generated with XMD8-92.[15] Many of the anti-proliferative and anti-inflammatory effects initially attributed to ERK5 inhibition by XMD8-92 may, in fact, be due to its action on BRD4.[8][9] Therefore, historical studies relying solely on XMD8-92 should be interpreted with caution.
A Shared Caveat: Paradoxical Activation
A crucial phenomenon relevant to both inhibitors is "paradoxical activation." Research has shown that the binding of small molecule inhibitors, including this compound and XMD8-92, to the ERK5 kinase domain can induce a conformational change.[15] This change can expose the nuclear localization signal (NLS) and promote the transcriptional activity of ERK5's C-terminal transactivation domain, a function independent of its kinase activity.[8][15] This means that while the kinase function is blocked, the transcriptional function may be paradoxically enhanced. Researchers must account for this possibility when designing experiments and interpreting results.
Visualizing the Mechanisms and Workflows
Signaling Pathway and Inhibitor Action
Caption: Simplified MEK5-ERK5 signaling pathway. This compound and XMD8-92 inhibit the kinase activity of ERK5.
Logical Comparison of Inhibitors
Caption: Key feature comparison of this compound and XMD8-92 for ERK5 inhibition.
Experimental Workflow Example
Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor IC50 values.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are protocols for key assays used to characterize ERK5 inhibitors.
In Vitro Biochemical Kinase Assay
This assay measures the direct inhibition of purified ERK5 enzyme activity.
-
Reagents:
-
Purified, active ERK5 enzyme.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
ATP: Radiolabeled [γ-³²P]ATP for phosphotransferase assays or cold ATP for ADP-Glo assays.
-
Inhibitor stock solutions (this compound or XMD8-92) in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor, purified ERK5 enzyme, and substrate.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Michaelis-Menten constant (Kₘ) for the kinase to ensure accurate competitive inhibitor assessment.[16]
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction. For radioactive assays, this involves spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP. For ADP-Glo assays, a stop reagent is added.
-
Quantify the signal. For radioactive assays, use a scintillation counter. For ADP-Glo assays, measure luminescence according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular MEF2-Luciferase Reporter Assay
This assay measures the ability of an inhibitor to block ERK5-mediated transcriptional activity in living cells.
-
Materials:
-
A stable cell line (e.g., SN12C) engineered to express a luciferase reporter gene driven by a promoter containing multiple MEF2 binding sites.[2]
-
Cell culture medium and supplements.
-
Stimulant: Epidermal Growth Factor (EGF) to activate the ERK5 pathway.
-
Inhibitor stock solutions.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
-
Procedure:
-
Seed the MEF2-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the inhibitor (this compound or XMD8-92) for 1-2 hours.
-
Stimulate the cells with a pre-determined concentration of EGF (e.g., 100 ng/mL) to activate the ERK5 pathway. Include unstimulated and vehicle-only (DMSO) controls.
-
Incubate for 6-8 hours to allow for luciferase gene expression and protein accumulation.
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay reagent manufacturer's instructions.
-
Normalize the data to the stimulated control and plot the results to calculate the cellular IC50 value.
-
Cellular Target Engagement: ERK5 Autophosphorylation Assay (Western Blot)
This assay confirms that the inhibitor engages with ERK5 in a cellular context by preventing its activation-induced autophosphorylation, which causes a detectable shift in its molecular weight.
-
Materials:
-
Cells responsive to ERK5 activation (e.g., HeLa cells).[17]
-
Cell culture medium.
-
Stimulant (e.g., EGF or sorbitol).
-
Inhibitor stock solutions.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against total ERK5.
-
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if using a growth factor stimulant.
-
Pre-treat cells with the desired concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with EGF for 15-30 minutes to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them directly in the plate.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE on a low-percentage acrylamide gel to better resolve the phosphorylated (slower-migrating) and unphosphorylated (faster-migrating) forms of ERK5.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against total ERK5. The inhibition of activation is observed as a disappearance of the upper, slower-migrating band corresponding to phosphorylated ERK5.[17]
-
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. Bone and Extracellular Signal-Related Kinase 5 (ERK5) | MDPI [mdpi.com]
- 5. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Inhibition with BAY885 versus Genetic Knockout of ERK5
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway, activated by its upstream kinase MEK5, is implicated in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[2][3] Its dysregulation is linked to various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.[2][4]
Two primary methodologies are employed to investigate ERK5 function and validate it as a drug target: pharmacological inhibition using small molecules like BAY885 and genetic ablation through techniques such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout. While both approaches aim to disrupt ERK5 signaling, they operate through fundamentally different mechanisms that can lead to distinct biological outcomes. This guide provides an objective comparison of this compound and ERK5 genetic knockout, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool and interpreting their results.
Comparing the Alternatives: this compound vs. ERK5 Genetic Knockout
The choice between a small molecule inhibitor and a genetic approach depends on the specific research question. This compound offers temporal control, allowing for acute inhibition, while genetic knockout provides a model of complete and sustained protein loss. However, the interpretation of data from these two methods is not always interchangeable.
A critical distinction lies in their effect on the dual functions of the ERK5 protein. ERK5 possesses an N-terminal kinase domain and a unique C-terminal region containing a transcriptional activation domain (TAD).[5][6] Genetic knockout eliminates the entire protein, abrogating both kinase and transcriptional functions. In contrast, small molecule inhibitors like this compound are designed to block the ATP-binding site of the kinase domain.[4][7]
Intriguingly, studies have revealed that the binding of selective inhibitors, including this compound, to the ERK5 kinase domain can induce a conformational change.[2][4] This change exposes a nuclear localization signal, leading to the paradoxical nuclear translocation of the ERK5 protein and activation of its C-terminal transcriptional domain.[2][4] This phenomenon, where kinase inhibition leads to transcriptional activation, means that pharmacological inhibitors do not always phenocopy genetic ablation.[7][8]
For instance, while shRNA-mediated knockdown of ERK5 has been shown to decrease proliferation in various tumor models, the highly potent and selective kinase inhibitor this compound failed to replicate this anti-proliferative activity in several relevant cancer cell lines.[9][10] However, in other contexts, such as breast cancer cells, this compound treatment has been reported to effectively recapitulate the effects of ERK5 depletion, inducing apoptosis through endoplasmic reticulum (ER) stress.[8][11] These differing outcomes underscore the importance of understanding the precise mechanism of each tool.
Quantitative Data Summary
The following tables summarize the key characteristics and reported effects of this compound and ERK5 genetic knockout based on preclinical studies.
Table 1: Comparison of Key Characteristics
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout (e.g., siRNA/CRISPR) |
| Target | ERK5 Kinase Domain (ATP-binding site) | Entire ERK5 protein (gene level) |
| Mechanism | Reversible, competitive inhibition of kinase activity | Permanent or transient removal of ERK5 protein |
| Temporal Control | High (acute, timed administration) | Low (constitutive loss or slower transient knockdown) |
| Effect on Protein | Inhibits catalytic function; may induce conformational change and nuclear translocation[2][4] | Complete absence of the protein |
| Off-Target Effects | Potential for kinase cross-reactivity (though this compound is highly selective)[9][12]; Paradoxical activation of TAD[2][4] | Potential for off-target gene editing (CRISPR) or miRNA-like effects (siRNA) |
| In Vivo Use | Systemic administration possible for preclinical models | Germline knockouts can be embryonic lethal[13][14]; conditional/inducible models required for adult studies[1] |
| Key Advantage | Models therapeutic intervention; high temporal control | Provides a clean model of total protein function loss |
| Key Disadvantage | Does not always phenocopy genetic knockout due to paradoxical TAD activation[7][8] | Embryonic lethality in mice necessitates complex conditional models; potential for compensatory mechanisms to develop[15][16] |
Table 2: Reported Biological Effects
| Biological Outcome | This compound | ERK5 Genetic Knockout/Knockdown |
| Cell Proliferation | No anti-proliferative effect in some cancer cell models with ERK5 amplification[9] | Decreased proliferation in various tumor models (melanoma, prostate, breast cancer)[4][5] |
| Apoptosis | Induces apoptosis in breast cancer cells via ER stress and regulation of Mcl-1/Bim[8][17] | Induces apoptosis; required for endothelial cell survival[1][4] |
| ERK5 Transcriptional Activity | Paradoxically activates TAD-mediated transcription (e.g., MEF2, KLF2)[2][4] | Abrogated |
| In Vivo Phenotype | N/A (pharmacological effect) | Embryonic lethality due to severe cardiovascular and vascular defects[13][14][18] |
| Vascular Integrity | N/A | Essential for maintaining vascular integrity in adult mice[1] |
Visualizing the Mechanisms and Workflows
To clarify the complex interactions and experimental designs, the following diagrams were generated using Graphviz.
Caption: The MEK5-ERK5 signaling cascade.
Caption: Experimental workflow for comparing this compound and ERK5 knockout.
Caption: Conceptual difference in the mechanism of this compound vs. genetic knockout.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate and compare the effects of this compound and ERK5 knockout.
Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression levels of total ERK5 and downstream targets (e.g., Mcl-1, Bim, CHOP) and the phosphorylation status of ERK5.
-
Cell Lysis:
-
Culture and treat cells with this compound or vehicle, or use cells with stable ERK5 knockout/knockdown.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERK5, anti-p-ERK5, anti-Mcl-1, anti-Bim, anti-CHOP, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control. For knockout studies, compare ERK5-knockout cells to wild-type or control cells. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
Apoptosis Assay (Caspase-3 Cleavage)
Detection of cleaved caspase-3 by Western blot is a common method to confirm apoptosis induction.
-
Sample Preparation: Prepare cell lysates as described in the Western Blot protocol from cells treated with this compound or from ERK5 knockout cell lines.
-
Immunoblotting: Perform Western blotting using a primary antibody specific for cleaved caspase-3. An antibody for total caspase-3 can be used as a control.
-
Analysis: An increase in the cleaved caspase-3 band indicates the activation of the apoptotic cascade.
MEF2-Luciferase Reporter Assay
This assay measures the transcriptional activity of Myocyte Enhancer Factor 2 (MEF2), a direct downstream substrate of ERK5, to assess the functional output of the pathway.[9][19]
-
Transfection: Co-transfect cells (e.g., HEK293) with a MEF2-luciferase reporter plasmid, a constitutively active MEK5 expression plasmid (to stimulate the pathway), and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle.
-
Cell Lysis and Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity (from the MEF2 reporter) to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to vehicle-treated cells to determine the effect on MEF2 transcriptional activity.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockout are indispensable tools for dissecting the complex biology of ERK5. This guide highlights that they are not interchangeable and can yield different, though equally valuable, information.
-
This compound is a potent and highly selective ERK5 kinase inhibitor ideal for studying the acute effects of catalytic inhibition and for preclinical assessment of a therapeutic strategy.[8][12] However, researchers must remain vigilant of its paradoxical activation of the ERK5 transcriptional domain, which can confound comparisons to genetic models.[2][4]
-
Genetic knockout of ERK5 provides the most definitive method for understanding the total requirement of the protein for a given biological process. The embryonic lethality of knockout mice underscores the critical role of ERK5 in development, necessitating the use of sophisticated conditional knockout models for studying its function in adult tissues.[1][13]
References
- 1. Targeted deletion of BMK1/ERK5 in adult mice perturbs vascular integrity and leads to endothelial failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. portlandpress.com [portlandpress.com]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Knockout of ERK5 causes multiple defects in placental and embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel Dual-Target Inhibitor of ERK1 and ERK5 That Induces Regulated Cell Death to Overcome Compensatory Mechanism in Specific Tumor Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted Deletion of mek5 Causes Early Embryonic Death and Defects in the Extracellular Signal-Regulated Kinase 5/Myocyte Enhancer Factor 2 Cell Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MTHFD2 Inhibition: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the validation of a drug's on-target effects is a critical step in preclinical development. This guide provides a comprehensive comparison of two key methodologies for interrogating the function of the metabolic enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): a small molecule inhibitor (hypothetically BAY-885 for the purpose of this guide, though it is important to note BAY-885 is factually an ERK5 inhibitor) and short hairpin RNA (shRNA)-mediated knockdown. This comparison is designed for researchers, scientists, and drug development professionals to objectively assess the concordance between chemical and genetic inhibition of MTHFD2.
MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1][2] Its expression is notably elevated in a wide range of cancers while being low in most healthy adult tissues, making it an attractive target for anticancer therapy.[1][3]
Comparative Efficacy: MTHFD2 Inhibitor vs. shRNA
The cross-validation of a small molecule inhibitor with a genetic knockdown technique like shRNA is paramount to confirm that the observed cellular phenotype is a direct consequence of targeting the intended protein. The following table summarizes the anticipated comparative effects of an MTHFD2 inhibitor and MTHFD2-targeting shRNA on cancer cells, based on published literature on MTHFD2 knockdown.
| Parameter | MTHFD2 Inhibitor (Hypothetical) | MTHFD2 shRNA | Key Findings |
| Cell Viability | Dose-dependent decrease | Significant reduction | MTHFD2 is essential for the survival of various cancer cell lines.[4][5] |
| Cell Proliferation | Inhibition | Significant reduction | Knockdown of MTHFD2 impairs cancer cell proliferation.[4][6] |
| Apoptosis | Induction | Increased apoptosis | Depletion of MTHFD2 can lead to programmed cell death in cancer cells.[7] |
| Tumor Growth (In Vivo) | Reduction in xenograft models | Significant suppression of tumor growth | MTHFD2 knockdown in cancer cells reduces tumor formation in mouse models.[4][6][8] |
| Metabolic Profile | Alterations in one-carbon metabolism | Disruption of mitochondrial folate pathway | Both methods are expected to perturb the metabolic functions of MTHFD2.[1][3] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the MTHFD2 signaling pathway and a typical experimental workflow for cross-validation.
Caption: MTHFD2's role in one-carbon metabolism and points of therapeutic intervention.
Caption: Experimental workflow for cross-validating MTHFD2 inhibitor and shRNA effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key experiments cited in this guide.
shRNA-Mediated Knockdown of MTHFD2
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the MTHFD2 mRNA.[9] Synthesize and clone these sequences into a lentiviral vector containing a selectable marker, such as puromycin resistance. A non-targeting scrambled shRNA should be used as a negative control.[10]
-
Lentivirus Production and Transduction: Co-transfect the shRNA-containing lentiviral plasmid with packaging plasmids into a suitable packaging cell line (e.g., HEK293T). Collect the virus-containing supernatant and transduce the target cancer cell lines.[9]
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., puromycin).[4]
-
Verification of Knockdown: Confirm the reduction of MTHFD2 protein levels via Western blotting and mRNA levels via quantitative PCR (qPCR).[4]
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (both wild-type, MTHFD2 inhibitor-treated, and MTHFD2-knockdown) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: For the inhibitor arm, treat cells with a range of concentrations of the MTHFD2 inhibitor. For the shRNA arm, use the stable knockdown cell lines. Include appropriate vehicle and scrambled shRNA controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence, respectively, using a plate reader. The signal is proportional to the number of viable cells.
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MTHFD2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
By employing these rigorous cross-validation techniques, researchers can build a strong case for the on-target activity of their MTHFD2 inhibitor, a critical step towards its further development as a potential cancer therapeutic.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. MTHFD2 links RNA methylation to metabolic reprogramming in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of BAY885 and Other Kinase Inhibitors for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Performance and Mechanisms of ERK5 Inhibitors.
This guide provides a detailed comparative analysis of BAY885, a potent and selective ERK5 inhibitor, with other notable kinase inhibitors targeting the ERK5 pathway. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action supported by experimental data.
Introduction to this compound and the ERK5 Signaling Pathway
This compound is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7)[1]. The MEK5/ERK5 signaling cascade is implicated in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation has been linked to tumorigenesis in several cancers, including breast cancer[2]. This compound has been investigated for its anti-tumor properties, demonstrating the ability to induce apoptosis in breast cancer cells through the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway[2]. A unique characteristic of many ERK5 inhibitors, including this compound, is the phenomenon of "paradoxical activation," where inhibition of the kinase domain can lead to the activation of ERK5's transcriptional activity[3][4][5]. This guide will delve into a comparative analysis of this compound with other ERK5 inhibitors, focusing on their biochemical potency, cellular activity, selectivity, and the intriguing aspect of paradoxical activation.
Comparative Analysis of Kinase Inhibitors
This section provides a quantitative comparison of this compound with other ERK5 inhibitors, including AX15836, XMD8-92, JWG-071, and the multi-kinase inhibitor TG02.
Biochemical Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of the selected inhibitors against ERK5 and other relevant targets. These values are critical indicators of an inhibitor's potency.
| Inhibitor | Target | IC50 / Kd | Cell Line | Assay Type | Reference |
| This compound | ERK5 | IC50 = 40 nM | - | Enzymatic Assay | [1] |
| MEF2-luc | IC50 = 115 nM | SN12C | Reporter Assay | [1] | |
| AX15836 | ERK5 | IC50 = 8 nM | - | Biochemical Assay | [6] |
| ERK5 | IC50 = 4-9 nM | PBMCs, Endothelial cells, Oncogenic cell lines | Intracellular KiNativ | ||
| BRD4 | Kd = 3,600 nM | - | - | [6] | |
| XMD8-92 | ERK5 (BMK1) | Kd = 80 nM | - | ATP-binding displacement | [7] |
| BRD4 | Kd = 170 nM | - | ATP-binding displacement | [7] | |
| ERK5 | IC50 = 1.5 µM | HeLa | KiNativ | [8] | |
| TNK1 | IC50 = 10 µM | HeLa | KiNativ | [8] | |
| ACK1 | IC50 = 18 µM | HeLa | KiNativ | [8] | |
| JWG-071 | ERK5 | IC50 = 88 nM | - | Biochemical Assay | [9] |
| LRRK2 | IC50 = 109 nM | - | Biochemical Assay | [9] | |
| MAPK7 | IC50 = 20 ± 3 nM | HeLa | Autophosphorylation | [10] | |
| TG02 | CDK1 | IC50 = 19 nM | - | Enzymatic Assay | [11] |
| CDK2 | IC50 = 11 nM | - | Enzymatic Assay | [11] | |
| CDK7 | IC50 = 37 nM | - | Enzymatic Assay | [11] | |
| CDK9 | IC50 = 10 nM | - | Enzymatic Assay | [11] | |
| JAK2 | IC50 = 19 nM | - | Enzymatic Assay | [12] | |
| FLT3 | IC50 = 19 nM | - | Enzymatic Assay | [12] |
Kinase Selectivity Profile
Selectivity is a crucial aspect of kinase inhibitors, as off-target effects can lead to toxicity and confounding experimental results. This table summarizes the selectivity of the inhibitors against a panel of kinases.
| Inhibitor | Selectivity Profile | Off-Targets | Reference |
| This compound | Highly selective vs. 357 kinases. | Weak inhibition of a few kinases. | [1] |
| AX15836 | >1,000-fold selectivity for ERK5 over a panel of >200 kinases. | Minimal off-target effects. Lacks BRD4 activity. | [6] |
| XMD8-92 | Potent dual inhibitor of ERK5 and BRD4. | DCAMKL2 (Kd = 190 nM), PLK4 (Kd = 600 nM), TNK1 (Kd = 890 nM). | [13] |
| JWG-071 | Selective for ERK5 over BRD4. | LRRK2 (IC50 = 109 nM). | [9][10] |
| TG02 | Multi-kinase inhibitor. | CDKs (1, 2, 7, 9), JAK2, FLT3. | [11][14] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-885: A Comparative Analysis of its Anti-Tumor Efficacy in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of BAY-885, a novel and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), based on published preclinical data. The information presented herein is intended to assist researchers in evaluating BAY-885's potential as a therapeutic agent and in the design of future studies.
Summary of Anti-Tumor Effects
BAY-885 has demonstrated significant anti-tumor activity in breast cancer cell lines by inducing apoptosis. It selectively targets cancer cells while showing minimal toxicity to normal cells. The mechanism of action involves the inhibition of the MEK5/ERK5 signaling pathway, leading to endoplasmic reticulum (ER) stress and subsequent modulation of apoptotic regulatory proteins.
Monotherapy Efficacy
BAY-885 treatment has been shown to reduce the viability of breast cancer cells in a dose- and time-dependent manner. This effect is attributed to the induction of apoptosis, confirmed by the cleavage of caspase-3, a key executioner in the apoptotic cascade.[1]
Table 1: Effect of BAY-885 on Breast Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (Approx.) |
| MCF-7 | BAY-885 | 5 | 24 | ~80% |
| 10 | 24 | ~60% | ||
| 20 | 24 | ~40% | ||
| MDA-MB-231 | BAY-885 | 5 | 24 | ~75% |
| 10 | 24 | ~55% | ||
| 20 | 24 | ~35% | ||
| MCF-10A (Normal) | BAY-885 | up to 20 | 24 | No significant change |
Data is estimated from graphical representations in the cited publication and should be considered illustrative.[1]
Combination Therapy
The anti-tumor effects of BAY-885 can be enhanced when used in combination with standard chemotherapeutic agents. Studies have shown that co-treatment of breast cancer cells with BAY-885 and drugs such as epirubicin, doxorubicin, trastuzumab, or paclitaxel results in a synergistic increase in apoptosis.[1]
Table 2: Enhanced Apoptosis with BAY-885 Combination Therapy
| Cell Line | Combination Treatment (24h) | Approximate Increase in Apoptosis vs. Single Agent |
| MCF-7 | BAY-885 (10 µM) + Epirubicin (10 µM) | Significant |
| BAY-885 (10 µM) + Doxorubicin (5 µM) | Significant | |
| MDA-MB-231 | BAY-885 (10 µM) + Trastuzumab (20 µM) | Significant |
| BAY-885 (10 µM) + Paclitaxel (15 µM) | Significant |
Qualitative representation of synergistic effects as reported in the cited literature.[1]
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
BAY-885 exerts its anti-tumor effects by inhibiting ERK5, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5/ERK5 axis is often dysregulated in breast cancer, contributing to tumor growth and survival.[1] Inhibition of ERK5 by BAY-885 leads to the induction of ER stress, which in turn modulates the expression of key apoptotic proteins, Mcl-1 (downregulation) and Bim (upregulation), ultimately leading to programmed cell death.[1][2]
Caption: BAY-885 inhibits the MEK5/ERK5 pathway, inducing ER stress and apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the anti-tumor effects of BAY-885.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) and normal breast epithelial cells (MCF-10A) were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: Cells were treated with varying concentrations of BAY-885 for specified durations.
-
Incubation: Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Measurement: Plates were incubated for 2 hours at 37°C, and the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[1]
Caption: Workflow for assessing cell viability after BAY-885 treatment.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells were harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Mcl-1, Bim, p-PERK, ATF4, CHOP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Comparison with Other ERK5 Inhibitors
While the primary study did not directly compare BAY-885 with other ERK5 inhibitors, it is noted that some ERK5 inhibitors fail to replicate the effects of genetic ERK5 ablation. In contrast, BAY-885 treatment effectively mimics the consequences of ERK5 depletion in breast cancer cells.[1] Other publications have identified BAY-885 as a potent and selective inhibitor of ERK5 kinase activity, distinguishing it from earlier generation inhibitors that exhibited off-target effects.[3]
Conclusion
The available preclinical data strongly suggest that BAY-885 is a promising anti-tumor agent for breast cancer, both as a monotherapy and in combination with existing chemotherapeutics. Its selective cytotoxicity towards cancer cells and its distinct mechanism of action through the induction of ER stress-mediated apoptosis warrant further investigation in more advanced preclinical models and potentially in clinical settings. Researchers are encouraged to consider these findings in the context of their own studies on breast cancer therapeutics and ERK5 signaling.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
A Head-to-Head Comparison of BAY885 and Novel ERK5 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective ERK5 inhibitor is critical for investigating its role in cellular processes and its potential as a therapeutic target. This guide provides an objective comparison of BAY885, a well-characterized ERK5 inhibitor, with other novel inhibitors, supported by experimental data and detailed methodologies.
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] The ERK5 pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been linked to several cancers.[2] This has spurred the development of small molecule inhibitors to probe ERK5 biology and assess its therapeutic potential.
This comparison focuses on this compound and other notable ERK5 inhibitors such as AX15836, JWG-071, and the dual ERK1/ERK5 inhibitor ADTL-EI1712, providing a comprehensive overview of their performance based on available preclinical data.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and a selection of novel ERK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | Biochemical IC50 (ERK5) | Cellular IC50 | Key Characteristics |
| This compound | ERK5 | 35-40 nM[3][4] | 115 nM (MEF2 reporter assay)[3] | Highly potent and selective.[3] |
| AX15836 | ERK5 | 8 nM[5] | 4-9 nM[5] | Potent and selective; lacks BRD4 activity.[1] |
| JWG-071 | ERK5, LRRK2 | 88 nM (ERK5), 109 nM (LRRK2)[6][7] | 2-3 µM (cell viability)[8] | Kinase-selective chemical probe.[6] |
| ADTL-EI1712 | ERK1, ERK5 | 65 nM (ERK5), 40 nM (ERK1)[9] | 1.26-2.55 µM (cell viability)[10] | Dual-target inhibitor designed to overcome compensatory signaling.[10] |
Experimental Methodologies
The data presented in this guide are derived from a variety of standard preclinical assays. Below are detailed protocols for the key experiments cited.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Protocol:
-
Reagents and Materials: Recombinant human ERK5 enzyme, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM MgAc), substrate (e.g., Myelin Basic Protein), [γ-³³P]ATP, and test compounds.[11][12]
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the recombinant ERK5 enzyme, the specific substrate, and the kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the incorporation of ³³P into the substrate using a scintillation counter or phosphorescence imaging.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
MEF2 Reporter Assay
This cell-based assay assesses the inhibition of ERK5-mediated transcriptional activity. ERK5 is a known activator of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[13][14]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS7) in appropriate growth medium.
-
Co-transfect the cells with a MEF2-driven luciferase reporter plasmid, a constitutively active MEK5 expression vector (to activate ERK5), and a Renilla luciferase plasmid (for normalization).[13]
-
-
Compound Treatment:
-
After transfection, treat the cells with serial dilutions of the test compounds or DMSO for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of MEF2-dependent transcription for each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay evaluates the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or DMSO for a defined period (e.g., 48-72 hours).
-
MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[15]
-
Formazan Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for ERK5 Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of ERK5 and its downstream targets, providing insights into the mechanism of action of the inhibitors.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for a specified time, then stimulate with a growth factor (e.g., EGF) to activate the ERK5 pathway.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK5 (Thr218/Tyr220) or total ERK5 overnight at 4°C.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total ERK5.
-
Signaling Pathways and Experimental Workflows
Visualizing the ERK5 signaling pathway and the experimental workflow for inhibitor evaluation can aid in understanding the context of this research.
Caption: The canonical MEK5/ERK5 signaling pathway.
Caption: A typical experimental workflow for evaluating ERK5 inhibitors.
Discussion and Considerations
A critical aspect to consider when selecting an ERK5 inhibitor is the phenomenon of paradoxical activation . Some small molecule inhibitors, upon binding to the kinase domain of ERK5, can induce a conformational change that promotes its nuclear translocation and paradoxically activates its transcriptional functions, independent of its kinase activity.[18][19][20] This can lead to cellular effects that do not phenocopy genetic knockdown of ERK5, complicating data interpretation. Researchers should carefully evaluate whether an inhibitor induces paradoxical activation in their experimental system.
The choice between a highly selective inhibitor like this compound or AX15836 and a dual-target inhibitor such as ADTL-EI1712 depends on the research question. For dissecting the specific roles of ERK5, a selective inhibitor is preferable. However, in the context of cancer therapy, where compensatory signaling pathways can lead to drug resistance, a dual-inhibitor approach may offer therapeutic advantages.[10]
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ERK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 13. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
Validating ERK5's Role in Cancer: A Comparative Guide to BAY885 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a significant player in cancer progression. Its involvement in promoting cell proliferation, survival, and metastasis has made it an attractive target for therapeutic intervention. This guide provides a comparative analysis of BAY885, a novel and potent ERK5 inhibitor, with other widely used ERK5 inhibitors, XMD8-92 and JWG-071. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows to aid researchers in their evaluation of these compounds for cancer research.
Performance Comparison of ERK5 Inhibitors
The validation of ERK5 as a therapeutic target in cancer relies on the use of specific and potent inhibitors. This compound has been shown to effectively recapitulate the effects of ERK5 genetic depletion, a critical characteristic for a reliable chemical probe.[1] This section compares the biochemical and cellular activities of this compound with two other commonly used ERK5 inhibitors, XMD8-92 and JWG-071.
| Inhibitor | Target(s) | Potency (IC50/Kd) | Cellular Activity | Selectivity Notes |
| This compound | ERK5 | IC50 = 40 nM (enzymatic)[2] | Inhibits EGF-stimulated MEF2 transcriptional activity with an IC50 of 115 nM.[2] Induces apoptosis in breast cancer cells.[1][3] | Highly selective against a panel of 357 kinases.[2] |
| XMD8-92 | ERK5, BRD4 | Kd = 80 nM (ERK5), 170-190 nM (BRD4)[4][5] | Inhibits cellular ERK5 autophosphorylation. Suppresses cancer cell proliferation.[4] | Dual inhibitor of ERK5 and the BET bromodomain protein BRD4, which can complicate the interpretation of cellular effects.[6][7] Also inhibits DCAMKL1/2, TNK1, and PLK4 at higher concentrations.[5][8] |
| JWG-071 | ERK5, LRRK2 | IC50 = 88 nM (ERK5), 109 nM (LRRK2)[9] | Inhibits EGF-induced ERK5 autophosphorylation with an IC50 of 20 nM.[10] Cytotoxic to endometrial cancer cells with an IC50 of 2-3 µM.[11] | Greater than 10-fold improved selectivity for ERK5 over BRD4 compared to XMD8-92.[6] Also inhibits DCLK1/2 and PLK4.[11] |
Note: The presented potency and cellular activity values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the ERK5 signaling pathway and a general workflow for validating ERK5 inhibitors.
Caption: ERK5 signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for the validation of an ERK5 inhibitor.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of ERK5 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the ERK5 inhibitor (e.g., this compound) in culture medium. Remove the medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for Cleaved Caspase-3 (Apoptosis Marker)
This immunoassay detects the cleaved (active) form of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Western Blot for ER Stress Markers (p-PERK, ATF4, CHOP)
This protocol is for detecting key markers of the unfolded protein response (UPR) or ER stress.
-
Sample Preparation: Follow steps 1-4 of the Western Blot for Cleaved Caspase-3 protocol.
-
Blocking: Block the membrane as described above.
-
Primary Antibody Incubation: Incubate separate membranes overnight at 4°C with primary antibodies specific for phospho-PERK (Thr980), ATF4, and CHOP.
-
Secondary Antibody Incubation and Detection: Follow steps 7-9 of the Cleaved Caspase-3 Western Blot protocol.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in the expression of these ER stress markers upon inhibitor treatment.
Conclusion
The validation of ERK5 as a cancer target is an active area of research, and the availability of potent and selective inhibitors is crucial for these investigations. This compound stands out as a highly selective and potent ERK5 inhibitor that effectively mimics the effects of genetic ERK5 depletion, making it a valuable tool for elucidating the role of ERK5 in cancer biology. While XMD8-92 and JWG-071 are also effective at inhibiting ERK5, their off-target activities should be carefully considered when interpreting experimental results. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust validation studies, ultimately contributing to the development of novel cancer therapies targeting the ERK5 signaling pathway.
References
- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. graylab.stanford.edu [graylab.stanford.edu]
- 11. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BAY885: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of BAY885, a potent and selective ERK5 inhibitor used in research. Adherence to these procedures is paramount to ensure personal safety and compliance with regulatory standards.
Core Safety and Handling Principles
Before initiating any disposal process, it is crucial to be familiar with the properties and hazards of this compound. All handling and disposal activities should be conducted in a designated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
| Property | Value | Citation |
| Molecular Formula | C25H28F3N7O2 | [1] |
| Molecular Weight | 515.53 g/mol | [1][2] |
| Form | Powder | |
| Color | White to beige | |
| Solubility | DMSO: 16.67 mg/mL (32.34 mM) | [1][2] |
| Storage Temperature | -20°C | [1] |
| Storage Class Code | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations for chemical waste disposal.
Step 1: Initial Assessment and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., expired or unused powder), in solution (e.g., dissolved in DMSO), or part of a mixture with other chemicals.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3] Improper mixing can lead to unforeseen chemical reactions.
Step 2: Preparing Solid this compound Waste for Disposal
-
Containerization: Place the solid this compound powder in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The label should include the chemical name ("this compound"), the CAS number (2307249-33-6), and any relevant hazard symbols (e.g., combustible solid).[4]
-
Documentation: Maintain a detailed inventory of the waste being disposed of, including the quantity.[4]
Step 3: Preparing Liquid this compound Waste for Disposal
-
Solvent Consideration: this compound is often dissolved in solvents like DMSO. The disposal method will be dictated by the hazards of the solvent as well as the solute.
-
Containerization: Transfer the liquid waste into a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with the full contents, including "this compound," the solvent used (e.g., "in DMSO"), approximate concentrations, and any associated hazard warnings.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames, as this compound is a combustible solid.[5]
Step 5: Final Disposal
-
Contact EH&S: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all transportation and final disposal methods comply with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[4]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of solid and liquid this compound waste.
Caption: Decision-making process for the segregation of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
